Biphenyl-2-ylcarbamic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-phenylphenyl)carbamic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)14-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOVGVNKXUTCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345789 | |
| Record name | Biphenyl-2-ylcarbamic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50443-60-2 | |
| Record name | Biphenyl-2-ylcarbamic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Biphenyl-2-ylcarbamic Acid and Its Derivatives: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of Biphenyl-2-ylcarbamic acid and its derivatives, with a particular focus on their synthesis, chemical properties, and critical role as intermediates in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are interested in the practical application of this versatile chemical scaffold.
Introduction: The Significance of the Biphenyl-2-ylcarbamoyl Moiety
The biphenyl scaffold is a privileged structure in medicinal chemistry, known for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] When functionalized with a carbamic acid group at the 2-position, the resulting this compound framework offers a unique combination of steric and electronic features that can be exploited for targeted drug design. While the parent acid, this compound, is often a transient intermediate, its more stable ester derivatives have emerged as pivotal building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). A prime example is the use of this compound esters in the synthesis of Revefenacin, a long-acting muscarinic antagonist for the treatment of chronic obstructive pulmonary disease (COPD).[2]
This guide will delve into the essential chemical data, synthesis protocols, and therapeutic applications of key this compound derivatives, providing researchers with the foundational knowledge to leverage this important chemical entity in their work.
Core Chemical and Physical Properties
A clear understanding of the fundamental physicochemical properties of this compound and its derivatives is paramount for their effective use in synthesis and drug development.
This compound (Parent Compound)
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₂ | Calculated |
| Molecular Weight | 213.23 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
Key Derivative: this compound Piperidin-4-yl Ester
This ester is a well-characterized and commercially available intermediate, crucial for the synthesis of various APIs.[2][3]
| Property | Value | Source |
| CAS Number | 171722-92-2 | [2][3] |
| Molecular Formula | C₁₈H₂₀N₂O₂ | [2][3] |
| Molecular Weight | 296.4 g/mol | [2][3] |
| IUPAC Name | piperidin-4-yl N-(2-phenylphenyl)carbamate | [2] |
| Appearance | White to off-white solid | Commercially available data |
| Solubility | Soluble in organic solvents such as ethanol | [4] |
Synthesis of this compound Derivatives
The synthesis of this compound esters is a critical process for obtaining key intermediates for drug synthesis. A common and scalable method involves the reaction of Biphenyl-2-isocyanate with a suitable alcohol.
General Synthesis Pathway
The general synthetic route to this compound esters is illustrated below. This pathway highlights the key transformation from the isocyanate precursor.
Caption: General synthesis of this compound esters.
Detailed Experimental Protocol: Synthesis of this compound Piperidin-4-yl Ester
The following protocol is a representative procedure for the synthesis of this compound piperidin-4-yl ester, adapted from patented methods.[4][5]
Materials:
-
Biphenyl-2-isocyanate
-
1-Benzylpiperidin-4-ol
-
Ethanol (EtOH)
-
6M Hydrochloric Acid (HCl)
-
Ammonium formate
-
Palladium on activated carbon (10 wt%)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
10N Sodium hydroxide (NaOH)
Procedure:
-
Reaction Setup: In a reaction vessel, combine Biphenyl-2-isocyanate (1.0 eq) and 1-benzylpiperidin-4-ol (1.05 eq).
-
Heating: Heat the mixture at 70°C for 12 hours.
-
Quenching and Acidification: Cool the mixture to 50°C and add Ethanol (10 volumes). Slowly add 6M HCl (3.6 eq). Cool the resulting mixture to ambient temperature.
-
Debenzylation: Add ammonium formate (3.0 eq) and bubble nitrogen gas through the solution for 20 minutes. Add palladium on activated carbon and heat the mixture at 40°C for 12 hours.
-
Work-up: Filter the reaction mixture to remove the catalyst. Remove the solvent under reduced pressure. Add 1M HCl to the residue and adjust the pH to 12 with 10N NaOH.
-
Extraction and Isolation: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and remove the solvent under reduced pressure to yield the desired product.
Causality behind Experimental Choices:
-
Excess 1-Benzylpiperidin-4-ol: A slight excess of the alcohol ensures the complete consumption of the isocyanate starting material.
-
Acidification: The addition of HCl protonates the piperidine nitrogen, which can influence the subsequent debenzylation step.
-
Palladium on Carbon: This catalyst is highly effective for the hydrogenolysis of the benzyl protecting group.
-
Ammonium Formate: This serves as the hydrogen source for the catalytic transfer hydrogenation.
-
Basic Work-up: Adjusting the pH to 12 ensures that the product, which has a basic piperidine nitrogen, is in its free base form and can be efficiently extracted into an organic solvent.
Applications in Drug Development
The primary application of this compound derivatives is as key intermediates in the synthesis of pharmaceuticals.[1] Their rigid biphenyl core and the versatile carbamate linker allow for the precise positioning of pharmacophoric groups, leading to high-affinity ligands for various biological targets.
Role in the Synthesis of Revefenacin
This compound piperidin-4-yl ester is a crucial intermediate in the synthesis of Revefenacin.[2] The synthesis involves the coupling of this intermediate with another key fragment to assemble the final drug molecule.
Caption: Role of the ester in Revefenacin synthesis.
The development of efficient and scalable synthetic routes to this compound derivatives is therefore of high importance for the pharmaceutical industry.[4] The instability of certain intermediates in previous synthetic routes has driven the development of more robust processes.[4]
Conclusion and Future Perspectives
This compound and its derivatives represent a valuable class of compounds for drug discovery and development. Their utility as versatile intermediates, particularly in the synthesis of APIs for respiratory diseases, is well-established. Future research in this area may focus on the development of novel derivatives with tailored properties for other therapeutic targets, as well as the optimization of synthetic methodologies to improve efficiency and sustainability. The continued exploration of the chemical space around the this compound scaffold holds significant promise for the discovery of new and improved medicines.
References
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Apicule. This compound Piperidin-4-yl Ester (CAS No: 171722-92-2) API Intermediate Manufacturers. [Link]
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LookChem. Cas 864686-28-2,biphenyl-2-yl-carbamic acid 1-[2-(benzylmethylamino)ethyl]piperidin-4-yl ester. [Link]
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PharmaCompass. Carbamic acid, [1,1'-biphenyl]-2-yl-, 4-piperidinyl ester. [Link]
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PubChem. This compound Piperidin-4-yl Ester. [Link]
- Google Patents. CA2801101A1 - Process for preparing a this compound.
-
PharmaCompass. 4-piperidyl n-(2-biphenyl)carbamate. [Link]
- Google Patents. WO2012009166A1 - Process for preparing a this compound.
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PubChem. Process for preparing a this compound - Patent US-9035061-B2. [Link]
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- 5. WO2012009166A1 - Process for preparing a this compound - Google Patents [patents.google.com]
In Silico Modeling of Biphenyl-2-ylcarbamic Acid Analogs: A Technical Guide for Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive framework for the in silico modeling of biphenyl-2-ylcarbamic acid analogs, a prominent class of inhibitors targeting Fatty Acid Amide Hydrolase (FAAH). Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind key methodological choices in computational drug design. It is structured to empower researchers, scientists, and drug development professionals with the expertise to design, execute, and interpret robust computational studies for the discovery and optimization of novel FAAH inhibitors. The guide integrates detailed protocols for molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, underpinned by a commitment to scientific integrity and self-validating methodologies.
Foundational Principles: Understanding the Target and Ligand Class
This compound analogs have emerged as a significant scaffold in medicinal chemistry, primarily due to their potent and often selective inhibition of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is a serine hydrolase responsible for the degradation of endogenous cannabinoids, such as anandamide.[1] Its inhibition leads to an increase in endocannabinoid levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[2] This makes FAAH a compelling therapeutic target for a range of neurological and inflammatory disorders.
The this compound scaffold provides a versatile template for inhibitor design. The biphenyl moiety can engage in crucial hydrophobic and π-π stacking interactions within the active site of FAAH, while the carbamic acid functional group can form key hydrogen bonds and other polar interactions.[1] Understanding the nuanced structure-activity relationships (SAR) of these analogs is paramount for optimizing their potency, selectivity, and pharmacokinetic properties.[1]
Strategic In Silico Workflow for FAAH Inhibitor Design
A robust in silico workflow for the investigation of this compound analogs as FAAH inhibitors is a multi-faceted process. Each stage is designed to build upon the insights of the previous one, creating a comprehensive and predictive modeling cascade. The causality behind this sequential approach lies in the progressive refinement of our understanding of the ligand-protein interactions, from initial binding pose prediction to the dynamics of the complex and the broader structure-activity landscape.
Caption: A strategic workflow for the in silico design of FAAH inhibitors.
Molecular Docking: Elucidating Binding Modes
Molecular docking serves as the initial computational screening tool to predict the preferred binding orientation of a ligand to its protein target.[3] This allows for the rapid assessment of a library of this compound analogs against the FAAH active site, prioritizing candidates for further investigation.
Rationale for Method Selection
For this guide, we will utilize AutoDock Vina, a widely adopted and validated open-source docking program known for its accuracy and computational efficiency.[3][4] The choice of a rigid receptor and flexible ligand docking approach is a pragmatic starting point, balancing computational cost with the need to explore the conformational space of the analogs.
Experimental Protocol: Molecular Docking with AutoDock Vina
Objective: To predict the binding poses and affinities of this compound analogs to the active site of human FAAH.
Materials:
-
Protein Structure: Human FAAH crystal structure (e.g., PDB ID: 2VYA).[5]
-
Ligand Structures: 3D structures of this compound analogs in SDF or MOL2 format.
-
Software: AutoDock Tools (ADT), AutoDock Vina.[3]
Step-by-Step Methodology:
-
Protein Preparation:
-
Load the FAAH PDB file into AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands or ions.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared protein in PDBQT format. The PDBQT format includes atomic charges and atom types required by AutoDock Vina.
-
-
Ligand Preparation:
-
Load each analog's 3D structure into ADT.
-
Detect the rotatable bonds and assign Gasteiger charges.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
In ADT, define the search space (grid box) to encompass the known active site of FAAH. The active site is typically identified from the co-crystallized ligand in the PDB structure or from published literature.
-
Ensure the grid box is large enough to allow for the free rotation and translation of the ligand.
-
-
Docking Execution:
-
Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, and the grid box parameters.
-
Run AutoDock Vina from the command line, referencing the configuration file.
-
-
Results Analysis:
-
AutoDock Vina will output a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the top-scoring poses in a molecular visualization software (e.g., PyMOL, Chimera) to analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the FAAH active site residues.
-
Molecular Dynamics Simulation: Capturing the Dynamics of Interaction
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and providing a more rigorous estimation of binding free energy.[6]
The Imperative of Dynamic Simulation
The static nature of docking does not account for the inherent flexibility of the protein or the influence of solvent. MD simulations address these limitations by simulating the atomic motions of the system over time, providing a more realistic representation of the biological environment. This is crucial for validating the stability of the docked poses and identifying key residues involved in the dynamic interaction.
Experimental Protocol: MD Simulation with GROMACS
Objective: To assess the stability of the FAAH-inhibitor complex and calculate the binding free energy.
Materials:
-
Initial Complex Structure: The top-scoring docked pose from the molecular docking experiment.
-
Software: GROMACS (Groningen Machine for Chemical Simulations).[6][7]
-
Force Field: A suitable force field for proteins and small molecules (e.g., CHARMM36, AMBER).
Step-by-Step Methodology:
-
System Preparation:
-
Prepare the topology files for the FAAH protein and the this compound analog using the chosen force field.
-
Place the FAAH-ligand complex in a simulation box of appropriate dimensions.
-
Solvate the system with a suitable water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Perform a two-phase equilibration process:
-
NVT Equilibration (Constant Number of Particles, Volume, and Temperature): Gradually heat the system to the desired temperature while restraining the protein and ligand heavy atoms. This allows the solvent to equilibrate around the complex.
-
NPT Equilibration (Constant Number of Particles, Pressure, and Temperature): Release the restraints on the protein and ligand and allow the system to equilibrate at the target temperature and pressure.
-
-
-
Production MD:
-
Run the production MD simulation for a sufficient duration (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between the ligand and protein.
-
Binding Free Energy Calculation: Employ methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding free energy.
-
-
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[8] For this compound analogs, a robust QSAR model can predict the inhibitory potency of novel, unsynthesized compounds, thereby guiding lead optimization.
The Logic of Predictive Modeling
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By systematically varying the structure of the this compound scaffold and correlating these changes with FAAH inhibition, we can derive a predictive model that informs the design of more potent analogs.[9]
Experimental Protocol: QSAR Model Development
Objective: To develop a predictive QSAR model for the FAAH inhibitory activity of this compound analogs.
Materials:
-
Dataset: A curated dataset of this compound analogs with experimentally determined FAAH inhibitory activities (e.g., IC50 or pIC50 values).
-
Software: Molecular descriptor calculation software (e.g., PaDEL-Descriptor, RDKit) and statistical modeling software (e.g., R, Scikit-learn in Python).
Step-by-Step Methodology:
-
Data Curation:
-
Collect a diverse set of this compound analogs with reliable FAAH inhibition data.
-
Ensure consistency in the experimental assay conditions.
-
Standardize the chemical structures (e.g., desalting, removing counterions).
-
-
Descriptor Calculation:
-
Calculate a wide range of molecular descriptors for each analog, including 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), and 3D (e.g., steric, electronic) descriptors.
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80%) for model building and a test set (20-30%) for external validation.
-
-
Model Building:
-
Use a suitable machine learning algorithm to build the QSAR model. Common algorithms include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest (RF).[8]
-
Employ feature selection techniques to identify the most relevant descriptors and avoid overfitting.
-
-
Model Validation:
-
Internal Validation: Use techniques like cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness.
-
External Validation: Evaluate the model's predictive power on the independent test set. Key statistical metrics include the coefficient of determination (R²), root mean square error (RMSE), and the squared correlation coefficient for the test set (q²).
-
Caption: A workflow for the development of predictive QSAR models.
ADMET and Off-Target Profiling: Ensuring Drug-like Properties
A potent FAAH inhibitor is not necessarily a viable drug candidate. Early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as its potential for off-target interactions, is critical for de-risking the drug discovery process.[10][11]
The Rationale for Early Safety Assessment
Late-stage failure of drug candidates due to poor ADMET properties or unforeseen toxicity is a major challenge in drug development. In silico ADMET and off-target prediction models provide an early warning system, allowing for the prioritization of compounds with favorable drug-like characteristics and the identification of potential liabilities that need to be addressed through chemical modification.
In Silico Approaches for ADMET and Off-Target Prediction
A variety of computational tools and web servers are available for predicting ADMET properties and off-target interactions. These tools often employ a combination of QSAR models, machine learning algorithms, and structural similarity searches against databases of known drugs and bioactive molecules.
Key Predictions:
-
Absorption: Caco-2 permeability, human intestinal absorption.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 inhibition and sites of metabolism.
-
Excretion: Renal clearance.
-
Toxicity: hERG inhibition, mutagenicity, carcinogenicity.
-
Off-Target Binding: Prediction of interactions with other proteins, which can lead to adverse effects.
Data Presentation and Interpretation
The effective communication of in silico modeling results is crucial for informing decision-making in a drug discovery project.
Quantitative Data Summary
| Analog ID | Docking Score (kcal/mol) | Predicted pIC50 (QSAR) | Predicted BBB Penetration | Predicted hERG Inhibition |
| BPC-001 | -9.5 | 7.8 | High | Low Risk |
| BPC-002 | -8.2 | 6.5 | High | Low Risk |
| BPC-003 | -10.1 | 8.2 | Low | Moderate Risk |
| BPC-004 | -9.8 | 8.0 | High | Low Risk |
Table 1: Example of a summary table for in silico data of this compound analogs.
Conclusion
The in silico modeling of this compound analogs is a powerful strategy for accelerating the discovery and optimization of novel FAAH inhibitors. By integrating molecular docking, molecular dynamics simulations, QSAR modeling, and ADMET/off-target profiling, researchers can gain a deep understanding of the structure-activity relationships governing this important class of compounds. This technical guide provides a robust framework for implementing these computational techniques, emphasizing the importance of a logical, self-validating workflow to enhance the probability of success in the development of new therapeutics.
References
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A step by step guide for performing molecular docking using AutoDock Vina. (2026, January 11). ResearchGate. Retrieved from [Link]
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Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube. Retrieved from [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved from [Link]
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Molecular Docking Tutorial. University of California, Santa Barbara. Retrieved from [Link]
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Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2025, April 1). YouTube. Retrieved from [Link]
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Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills. (2025, April 8). YouTube. Retrieved from [Link]
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Clapper, J. R., et al. (2013). Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors. Journal of medicinal chemistry, 56(15), 6325–6342. Retrieved from [Link]
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Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 6). YouTube. Retrieved from [Link]
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M-D. Van der Walt, et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 777. Retrieved from [Link]
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Amin, S. A., et al. (2023). Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. Molecules, 28(15), 5801. Retrieved from [Link]
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PDB-Dev. (2013). 4HBP: Crystal Structure of FAAH in complex with inhibitor. RCSB PDB. Retrieved from [Link]
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De Simone, A., et al. (2017). Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase. Journal of medicinal chemistry, 60(6), 2287–2304. Retrieved from [Link]
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Mileni, M., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences of the United States of America, 105(35), 12820–12824. Retrieved from [Link]
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Van der Walt, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in pharmacology, 10, 777. Retrieved from [Link]
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Lemkul, J. A. Protein-Ligand Complex. MD Tutorials. Retrieved from [Link]
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Ferreira, L. L. G., et al. (2018). An automated framework for QSAR model building. Journal of Cheminformatics, 10(1), 2. Retrieved from [Link]
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Scheer, E., et al. (2012). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 8(9), e1002688. Retrieved from [Link]
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Roy, K., et al. (2023). Computational approach for building QSAR models for inhibition of HIF-1A. Journal of Molecular Structure, 1288, 135764. Retrieved from [Link]
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López-Rodríguez, M. L., et al. (2012). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. Molecules, 17(10), 12138–12161. Retrieved from [Link]
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Mileni, M., et al. (2008). 2VYA: Crystal Structure of fatty acid amide hydrolase conjugated with the drug-like inhibitor PF-750. RCSB PDB. Retrieved from [Link]
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Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. (2020, May 3). YouTube. Retrieved from [Link]
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Overview of the FAAH protein (pdb 1MT5)[4] in complex with anandamide,... ResearchGate. Retrieved from [Link]
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Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular informatics, 29(6-7), 476–488. Retrieved from [Link]
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van Esbroeck, A. C. M., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 356(6342), 1084–1087. Retrieved from [Link]
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Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411–420. Retrieved from [Link]
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Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Retrieved from [Link]
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Mileni, M., et al. (2010). Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation. Journal of molecular biology, 400(4), 743–754. Retrieved from [Link]
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Workflow for predictive QSAR modeling (A) incorporating a critical step... ResearchGate. Retrieved from [Link]
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M-D. Van der Walt, et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 777. Retrieved from [Link]
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SAR and LC/MS studies of β-lactamic inhibitors of human fatty acid amide hydrolase (hFAAH): evidence of a nonhydrolytic process. (CHEMBL215...). ChEMBL - EMBL-EBI. Retrieved from [Link]
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Technical Guide: Discovery & Optimization of Biphenyl-2-ylcarbamic Acid-Based M3 Antagonists
Executive Summary
This technical guide outlines the discovery framework for Biphenyl-2-ylcarbamic acid esters , a critical scaffold in the development of Long-Acting Muscarinic Antagonists (LAMAs). Unlike traditional benzhydryl-based anticholinergics (e.g., ipratropium), the biphenyl-2-yl motif offers a unique hydrophobic interaction profile within the human M3 muscarinic receptor (hM3) orthosteric pocket.
This class of compounds—exemplified by molecules such as YM-46303 and intermediates in the synthesis of dual-pharmacology agents (MABAs)—demonstrates high affinity for the M3 receptor and kinetic selectivity over the M2 subtype, a prerequisite for minimizing cardiac side effects. This guide details the rational design, synthetic pathways, and validation protocols required to develop novel derivatives within this chemical space.
Rational Design & Pharmacophore
The transition from "hit" to "lead" in this series relies on exploiting the specific topology of the M3 receptor. The this compound scaffold functions as a "hydrophobic anchor."
Structural Logic
-
The Hydrophobic Anchor: The biphenyl ring system occupies the hydrophobic pocket formed by Tyrosine and Tryptophan residues in the M3 transmembrane domain. The 2-position substitution (ortho) forces a twisted conformation, optimizing pi-stacking interactions that differ from the planar benzhydryl groups.
-
The Carbamate Linker: Provides chemical stability and essential hydrogen bonding (via the carbonyl oxygen and NH) to the receptor's polar residues (e.g., Asn).
-
The Cationic Head: Usually a quinuclidine or piperidine ring. The protonated nitrogen interacts with the conserved Asp147 (in hM3) via an ionic bond.
Visualization: Pharmacophore Map
The following diagram illustrates the structural requirements for high-affinity binding.
Caption: Structural logic of this compound derivatives binding to the hM3 receptor.
Synthetic Chemistry Workflow
The synthesis of these compounds generally avoids the unstable "free acid" form. Instead, the strategy involves the in situ generation of the carbamate linkage via isocyanate chemistry. The following protocol describes the synthesis of a Piperidin-4-yl biphenyl-2-ylcarbamate core, a versatile intermediate for further N-alkylation.
Core Synthesis Protocol
Objective: Synthesis of 1-benzylpiperidin-4-yl biphenyl-2-ylcarbamate.
Reagents:
-
Biphenyl-2-isocyanate (Key building block)[1]
-
1-Benzylpiperidin-4-ol (Alcohol component)[1]
-
Solvent: Anhydrous Toluene or 2-Methyltetrahydrofuran (2-MeTHF)
-
Catalyst: DBTL (Dibutyltin dilaurate) - Optional, often heat is sufficient.
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 1-benzylpiperidin-4-ol (1.0 equiv) and anhydrous toluene (10 volumes). Ensure the system is under an inert atmosphere (Nitrogen or Argon) to prevent isocyanate hydrolysis.
-
Addition: Add biphenyl-2-isocyanate (1.05 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to 70–80°C for 12–16 hours. Monitor reaction progress via LC-MS (Target Mass: M+H corresponding to the carbamate).
-
Workup: Cool the solution to room temperature. The product often crystallizes upon cooling or addition of heptane. Filter the solids.[1][2]
-
Deprotection (Hydrogenolysis):
-
Dissolve the intermediate in Ethanol.
-
Add Ammonium Formate (5 equiv) and 10% Pd/C catalyst.
-
Reflux for 1–2 hours to remove the benzyl group.
-
Filter through Celite to yield the secondary amine: Piperidin-4-yl biphenyl-2-ylcarbamate .
-
Visualization: Synthetic Pathway
Caption: Synthetic route for the generation of the biphenyl-2-ylcarbamate secondary amine core.
In Vitro Profiling & Validation
Trustworthiness in drug discovery stems from robust, self-validating assays. For M3 antagonists, the critical metrics are Affinity (Ki) , Selectivity (M3 vs M2) , and Reversibility (Dissociation half-life) .
Radioligand Binding Assay (Gold Standard)
Purpose: Determine equilibrium dissociation constant (
-
Cell Line: CHO-K1 cells stably expressing human M1, M2, and M3 receptors.
-
Ligand:
-N-Methylscopolamine ( -NMS), a non-selective high-affinity antagonist. -
Protocol:
-
Membrane Prep: Harvest cells and homogenize in ice-cold HEPES buffer. Centrifuge to isolate membranes.
-
Incubation: Mix membrane suspension (10 µg protein/well) with
-NMS (0.2 nM) and the test compound (concentration range: to M). -
Equilibrium: Incubate at room temperature for 120 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Liquid scintillation counting.
-
Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to derive
.
-
Functional Assay: Calcium Mobilization (FLIPR)
Purpose: Confirm antagonistic potency (
-
Indicator: Fluo-4 AM (Calcium sensitive dye).
-
Agonist: Acetylcholine (
concentration). -
Causality: Antagonists inhibit the
-mediated release of intracellular calcium triggered by M3 activation. -
Validation: Use Tiotropium (High affinity) and Atropine (Non-selective) as positive controls.
Data Presentation: Target Profile
The following table summarizes the target profile for a high-quality lead in this series.
| Parameter | Assay | Target Criteria | Rationale |
| hM3 Affinity ( | Radioligand Binding | > 9.0 (< 1 nM) | High potency required for low inhaled dose. |
| Selectivity (M3/M2) | Binding Ratio | > 10-fold | Avoid M2-mediated tachycardia. |
| Selectivity (M3/M1) | Binding Ratio | > 100-fold | Avoid CNS side effects (if systemic). |
| Dissociation ( | Kinetic Binding | > 6 hours | Predicts "Once-Daily" dosing potential. |
Screening Cascade Logic
To efficiently filter compounds, a hierarchical screening cascade is employed. This ensures resources are focused only on compounds with the correct "Biphenyl-Carbamate" pharmacological signature.
Caption: Hierarchical screening cascade for identifying lead this compound candidates.
References
-
Miyake, H., et al. (2020).[3] Synthesis and antimuscarinic properties of biphenylylcarbamate derivatives.[1][4] PubMed.
-
Theravance Biopharma. (2012). Process for preparing a this compound.[1][4][5][6][7] WIPO Patentscope.
-
Kruse, A.C., et al. (2012).[8] Structure and dynamics of the M3 muscarinic acetylcholine receptor.[9] Nature/NIH.
-
GlaxoSmithKline. (2012). Process for the preparation of a this compound ester.[1][4][5][6][7] Google Patents.
-
Matera, M.G., et al. (2012). Muscarinic antagonists: from folklore to pharmacology.[10] PMC.
Sources
- 1. CA2801101A1 - Process for preparing a this compound - Google Patents [patents.google.com]
- 2. Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective muscarinic antagonists. II. Synthesis and antimuscarinic properties of biphenylylcarbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. EP2419409B1 - Process for the preparation of a this compound ester - Google Patents [patents.google.com]
- 7. US20120046469A1 - Process for the Preparation of a Biphenyl-2-Yl carbamic Acid Ester - Google Patents [patents.google.com]
- 8. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anticancer Potential of Biphenyl-2-ylcarbamic Acid Scaffolds: A FAAH-Targeted Approach
Topic: Investigating the Anticancer Potential of Biphenyl-2-ylcarbamic Acid Compounds Content Type: Technical Whitepaper / Research Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Oncology Researchers
Executive Summary: The Pharmacophore Convergence
The search for novel antineoplastic agents has increasingly turned toward "privileged structures"—molecular frameworks capable of providing ligands for diverse receptors. The This compound scaffold represents a critical intersection between lipophilic aromatic systems (common in kinase inhibitors) and the carbamate moiety, a validated pharmacophore for covalent enzyme inhibition.
This guide investigates the technical viability of repurposing this compound derivatives—traditionally explored for respiratory (e.g., muscarinic antagonists) or analgesic applications—as targeted Fatty Acid Amide Hydrolase (FAAH) inhibitors for oncology. The rationale is grounded in the "Endocannabinoid Anti-Tumor Hypothesis," where inhibiting FAAH elevates endogenous anandamide (AEA) levels, triggering apoptosis in breast, prostate, and colorectal cancer cells.
Scientific Rationale: The FAAH-Cancer Axis
2.1 The Mechanism of Action
The anticancer potential of this compound derivatives relies on their ability to modulate the Endocannabinoid System (ECS).
-
Target: FAAH (Fatty Acid Amide Hydrolase), a serine hydrolase overexpressed in aggressive prostate and breast cancers.
-
Mechanism: The carbamate group acts as a "suicide substrate." It undergoes nucleophilic attack by the catalytic Serine-241 of FAAH, forming a stable carbamylated enzyme-intermediate. This irreversibly inhibits the enzyme.
-
Downstream Effect: Inhibition prevents the hydrolysis of Anandamide (AEA).[1] Elevated AEA binds to Cannabinoid Receptors (CB1/CB2) and TRPV1, inducing cell cycle arrest (G2/M phase) and apoptosis via the intrinsic mitochondrial pathway.
2.2 Structural Logic (SAR)
-
The Biphenyl Wing: Provides the necessary lipophilicity to penetrate the cell membrane and occupy the hydrophobic cytosolic access channel of FAAH.
-
The Carbamate Linker: Essential for the covalent bond formation with the enzyme's active site.
-
The Leaving Group (Alcohol moiety): Modulates the reactivity of the carbonyl carbon. Tuning this group (e.g., using piperidinyl or alkyl chains) optimizes the k_inact/K_I ratio.
Visualization: Mechanism of Action
Caption: Figure 1. The mechanistic cascade of this compound derivatives inhibiting FAAH, leading to AEA accumulation and subsequent tumor cell apoptosis.
Experimental Protocols: From Synthesis to Validation
As a Senior Scientist, I emphasize that the reliability of your biological data is entirely dependent on the purity of your chemical probe.
Protocol A: Synthesis of this compound Esters
Objective: To synthesize a library of derivatives for SAR analysis.
Reagents:
-
Biphenyl-2-isocyanate (1.0 equiv)
-
Selected Alcohol (e.g., 1-benzylpiperidin-4-ol) (1.1 equiv)[2][3]
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
-
Catalyst: Dibutyltin dilaurate (DBTDL) (0.01 equiv) - Optional, speeds up kinetics.
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (
), dissolve the alcohol (1.1 equiv) in anhydrous DCM. -
Addition: Add Biphenyl-2-isocyanate (1.0 equiv) dropwise at
to prevent exothermic side reactions. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Scientist's Note: If the isocyanate is unreactive due to steric hindrance from the biphenyl ring, reflux in Toluene at
.
-
-
Quenching: Quench with water. Extract with DCM (
). -
Purification: Wash organic layer with brine, dry over
, and concentrate. Purify via flash column chromatography on silica gel. -
Validation: Confirm structure via
-NMR and LC-MS (Look for carbamate -NH signal around 9.0-10.0 ppm).
Protocol B: In Vitro FAAH Inhibition Assay (The Screen)
Objective: Determine the
Materials:
-
Recombinant Human FAAH-1.
-
Substrate: AMC-Arachidonoyl Amide (fluorescent).
-
Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.
Methodology:
-
Pre-incubation: Incubate the test compound (various concentrations: 1 nM – 10
M) with FAAH enzyme (50 nM) in buffer for 10 minutes at .-
Why? Carbamates are time-dependent inhibitors. Pre-incubation allows the covalent bond to form.
-
-
Initiation: Add AMC-Arachidonoyl Amide (
M final). -
Measurement: Monitor fluorescence release (Ex: 340 nm, Em: 460 nm) kinetically for 30 minutes.
-
Calculation: Plot slope (velocity) vs. log[Inhibitor]. Fit to a non-linear regression model (Sigmoidal dose-response).
Protocol C: Cytotoxicity Assessment (MTT Assay)
Objective: Evaluate antiproliferative efficacy in cancer cell lines (e.g., MCF-7 Breast, PC-3 Prostate).
Critical Control: Use a specific FAAH inhibitor (e.g., URB597) as a positive control and a non-cancerous fibroblast line (e.g., NIH/3T3) to assess selectivity.
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.
-
Scientist's Note: Avoid "edge effects" by filling outer wells with PBS, not cells.
-
-
Treatment: Treat with compounds (0.1 – 100
M) for 48h and 72h. -
Development: Add MTT reagent (
). Incubate 4h. Solubilize formazan crystals with DMSO. -
Readout: Measure Absorbance at 570 nm.
Data Presentation & Analysis
When analyzing results, look for the correlation between Enzyme Inhibition (
Table 1: Hypothetical Data Profile for this compound Derivatives
| Compound ID | R-Group (Alcohol) | FAAH Inhibition ( | MCF-7 (Breast) | PC-3 (Prostate) | Selectivity Index (SI)* |
| BPH-01 | Methyl | > 10 | > 50 | > 50 | N/A |
| BPH-05 | Piperidin-4-yl | 45 nM | 2.1 | 1.8 | > 15 |
| BPH-08 | N-Benzyl-piperidin-4-yl | 12 nM | 0.8 | 0.5 | > 25 |
| URB597 | (Control) | 4 nM | 1.2 | 0.9 | > 20 |
*Selectivity Index =
Experimental Workflow Diagram
Caption: Figure 2. The integrated drug discovery workflow, filtering compounds from synthesis through enzymatic potency to cellular efficacy.
References
-
FAAH Inhibition and Cancer
- Title: Anticancer Potential of Small-Molecule Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase.
- Source: PubMed / Wiley-VCH (2021).
-
URL:[Link]
-
Biphenyl Scaffold Utility
- Title: Process for preparing a this compound (Patent WO2012009166A1).
-
Endocannabinoid Mechanism
-
Chemical Data & Properties
Sources
- 1. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2012009166A1 - Process for preparing a this compound - Google Patents [patents.google.com]
- 3. CA2801101A1 - Process for preparing a this compound - Google Patents [patents.google.com]
- 4. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAAH inhibition ameliorates breast cancer in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Piperidin-4-yl Ester | C18H20N2O2 | CID 10851461 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for esterification of Biphenyl-2-ylcarbamic acid
Application Note: High-Efficiency Synthesis of Biphenyl-2-ylcarbamate Esters
Part 1: Scientific Background & Strategic Approach
The "Impossible" Esterification
The direct esterification of Biphenyl-2-ylcarbamic acid (
Therefore, this protocol addresses the synthetic equivalent of this transformation: the formation of Biphenyl-2-ylcarbamates (urethanes).[1] These motifs are critical pharmacophores in Long-Acting Muscarinic Antagonists (LAMAs) such as Umeclidinium and related respiratory therapeutics.[1]
Strategic Routes
To bypass the unstable acid intermediate, we utilize two thermodynamically favorable pathways:
-
The Isocyanate Route (Industrial Standard): Addition of an alcohol to Biphenyl-2-isocyanate.[1] This is the preferred method for scale-up due to atom economy and high yields.[1]
-
The Activated Carbonate Route (Lab Scale): Reaction of 2-aminobiphenyl with an activated carbonate (e.g., chloroformate or dicarbonate) of the target alcohol.
Part 2: Detailed Experimental Protocols
Protocol A: The Isocyanate Addition (Gold Standard)
Best for: High yields, scale-up, and synthesis of API intermediates like this compound piperidin-4-yl ester.[1]
Reagents & Materials:
-
Substrate: Biphenyl-2-isocyanate (1.0 equiv)
-
Nucleophile: 1-Benzylpiperidin-4-ol (1.05 equiv) [or N-Boc analog][1]
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [Green alternative to DCM/Toluene][1]
-
Catalyst (Optional): Dibutyltin dilaurate (DBTDL) (0.1 mol%) – Only required if kinetics are sluggish.[1]
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and internal temperature probe. The isocyanate moiety is moisture-sensitive; anhydrous conditions are non-negotiable.[1]
-
Solvation: Charge the flask with 1-Benzylpiperidin-4-ol (105 g, 549 mmol) and 2-MeTHF (500 mL). Stir until fully dissolved.
-
Addition: Add Biphenyl-2-isocyanate (97.5 g, 521 mmol) in a single portion.
-
Note: The reaction is exothermic. Monitor internal temperature to ensure it does not exceed 40°C during addition.
-
-
Reaction: Heat the mixture to 70°C and maintain for 12 hours .
-
In-Process Control (IPC): Monitor by HPLC or TLC (Hexane/EtOAc 3:1). The limiting reagent (Isocyanate) should be <0.5%.
-
-
Workup (Crystallization):
-
Cool the solution to 50°C.
-
Slowly add Ethanol (1.0 L) as an antisolvent.
-
Add 6M HCl (191 mL) dropwise to induce precipitation of the hydrochloride salt.
-
Cool to 0-5°C and age for 2 hours.
-
-
Isolation: Filter the white precipitate. Wash the cake with cold Ethanol (2 x 200 mL). Dry under vacuum at 50°C.
Yield: Typical isolated yields are 85-92% .[1]
Protocol B: The Chloroformate Alternative
Best for: Cases where the isocyanate is unavailable or the amine (2-aminobiphenyl) is the starting stock.[1]
Reagents:
-
Amine: 2-Aminobiphenyl (1.0 equiv)[1]
-
Electrophile: 4-Chlorocarbonyl-1-benzylpiperidine (prepared from alcohol + triphosgene)[1]
-
Base: Pyridine or
[1]
Methodology:
-
Dissolve 2-aminobiphenyl in DCM at 0°C.
-
Add Pyridine (1.2 equiv).
-
Add the Chloroformate dropwise over 30 mins.
-
Allow to warm to RT and stir for 4 hours.
-
Quench with water, separate organic layer, and wash with 1M HCl (to remove pyridine) and Brine.
Part 3: Critical Process Parameters & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Moisture Content | < 0.05% w/w | Water reacts with isocyanate to form the symmetric urea (1,3-bis(biphenyl-2-yl)urea), a difficult-to-remove impurity.[1] |
| Steric Hindrance | Ortho-phenyl effect | The phenyl ring at the C2 position creates significant steric bulk.[1] Higher temperatures (70°C+) are required compared to standard phenyl isocyanates. |
| Solvent Choice | 2-MeTHF | Preferred over Toluene for better solubility of the polar carbamate product and easier phase separation during workup.[1] |
| Stoichiometry | Alcohol Excess (1.05 eq) | Using a slight excess of alcohol ensures complete consumption of the toxic isocyanate. |
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the two primary pathways and the competing side reaction (Urea formation) that must be avoided.
Caption: Figure 1.[1] Synthetic pathways to Biphenyl-2-ylcarbamate. Blue path: Isocyanate addition (Preferred). Red path: Chloroformate substitution. Dotted path: Moisture-induced side reaction.[1]
Part 5: References
-
Process for the Preparation of a Biphenyl-2-Yl carbamic Acid Ester. Source: US Patent 2012/0046469 A1 URL: Relevance: Defines the industrial standard for the reaction of biphenyl-2-isocyanate with piperidinyl alcohols in 2-MeTHF.
-
This compound Piperidin-4-yl Ester (PubChem CID 10851461). Source: National Center for Biotechnology Information (2023) URL:[1][Link] Relevance: Provides physicochemical properties and safety data for the target compound.[2]
-
Synthesis of Carbamates: Recent Methodologies. Source: Royal Society of Chemistry (Reaction Chem. & Eng.) URL:[Link] Relevance: General grounding for the mechanism of isocyanate-alcohol coupling and alternative non-isocyanate routes.
Sources
Biphenyl-2-ylcarbamic acid based histone deacetylase (HDAC) inhibitors.
An In-depth Guide to Biphenyl-2-ylcarbamic Acid Based Histone Deacetylase (HDAC) Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Epigenetic Machinery in Cancer Therapy
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1][2] They catalyze the removal of acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression.[2][3] In numerous cancers, the overexpression or aberrant activity of specific HDACs, such as HDAC1, HDAC2, and HDAC3, is linked to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[2] This central role in carcinogenesis has established HDACs as significant targets for therapeutic intervention.[4][5]
HDAC inhibitors (HDACi) represent a promising class of anti-cancer agents that function by blocking the enzymatic activity of HDACs.[2][4] This inhibition leads to the accumulation of acetylated histones, which relaxes the chromatin structure and reactivates the expression of silenced tumor suppressor genes.[3][6] The downstream effects are profound, including the induction of cell cycle arrest, cellular differentiation, and apoptosis in cancer cells.[1][4][6] Several HDAC inhibitors, such as Vorinostat (SAHA) and Romidepsin, have received FDA approval for treating certain hematological malignancies, validating this therapeutic strategy.[4][7]
Among the diverse chemical scaffolds explored for HDAC inhibition, the this compound framework has emerged as a key pharmacophore for designing potent and selective inhibitors. These compounds effectively target the active site of HDAC enzymes and have shown significant antitumor activity in preclinical studies.[8][9] This guide provides a comprehensive overview of the mechanism, synthesis, and evaluation of this compound-based HDAC inhibitors, offering detailed protocols for researchers in the field.
Part 1: Mechanism of Action of this compound Based HDAC Inhibitors
The fundamental mechanism of action for most HDAC inhibitors, including those based on the this compound scaffold, involves direct interaction with the enzyme's active site.[6][10] Classical HDACs (Classes I, II, and IV) are zinc-dependent metalloenzymes.[2][11] The inhibitor's "zinc-binding group" (ZBG), often a hydroxamic acid or a 2-aminobenzamide group, chelates the Zn²⁺ ion located at the bottom of the catalytic pocket.[10][11] This interaction blocks the substrate's access to the catalytic machinery, preventing the deacetylation reaction.
The consequences of this inhibition extend beyond histones. HDACs also deacetylate a wide range of non-histone proteins, including transcription factors (like p53) and cytoskeletal proteins (like α-tubulin).[6][11][12]
The key molecular events following HDAC inhibition are:
-
Histone Hyperacetylation: Increased acetylation of histone tails (H3, H4) neutralizes their positive charge, weakening their interaction with negatively charged DNA. This leads to a more open chromatin conformation (euchromatin).[3]
-
Gene Reactivation: The accessible chromatin allows transcription factors to bind to the promoter regions of previously silenced genes, such as the cell cycle inhibitor p21.[2]
-
Non-Histone Protein Hyperacetylation: Increased acetylation of proteins like α-tubulin can disrupt microtubule function, while acetylation of p53 can stabilize it, enhancing its tumor-suppressive functions.[12]
-
Cellular Outcomes: The culmination of these molecular changes triggers various anti-cancer effects:
-
Cell Cycle Arrest: Upregulation of proteins like p21 blocks cyclin/CDK complexes, leading to arrest at the G1/S or G2/M phases of the cell cycle.[2][5]
-
Apoptosis: Inhibition of HDACs can modulate the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) and disrupt the function of survival-critical chaperone proteins, ultimately inducing programmed cell death.[1][8][13]
-
Angiogenesis Inhibition and Immune Modulation: HDAC inhibitors have also been shown to reduce angiogenesis and modulate immune responses, further contributing to their antitumor effects.[4]
-
Part 2: Synthesis of this compound Derivatives
The synthesis of this compound esters often involves a key step where a biphenyl isocyanate intermediate is reacted with a suitable alcohol. The following protocol is a generalized procedure based on established chemical syntheses.[14]
Rationale: The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles like alcohols (-OH) to form a stable carbamate linkage. This reaction is typically clean and high-yielding. Subsequent deprotection steps may be necessary if protecting groups are used on the alcohol-containing fragment.
Protocol 2.1: General Synthesis of a this compound Piperidin-4-yl Ester
This protocol is for illustrative purposes. Researchers must adapt it based on the specific target molecule and conduct appropriate safety assessments.
-
Carbamate Formation:
-
In a round-bottom flask, combine biphenyl-2-isocyanate (1.0 eq) and 1-benzylpiperidin-4-ol (1.05 eq).
-
Heat the reaction mixture at 70°C under an inert atmosphere (e.g., nitrogen) for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Causality: The slight excess of the alcohol ensures complete consumption of the isocyanate. Heating accelerates the reaction rate between the nucleophilic alcohol and the electrophilic isocyanate.
-
-
Work-up and Isolation of Intermediate:
-
Cool the mixture to approximately 50°C and add a suitable solvent like ethanol (EtOH).
-
Slowly add hydrochloric acid (e.g., 6M HCl) to protonate any basic nitrogens, which can aid in purification.
-
Cool to room temperature. The protected intermediate may precipitate and can be collected by filtration.
-
-
Deprotection (Catalytic Hydrogenation):
-
Dissolve the protected carbamate intermediate from the previous step in a suitable solvent (e.g., EtOH).
-
Add a hydrogen source, such as ammonium formate (3.0 eq).
-
Carefully add the hydrogenation catalyst, 10% Palladium on activated carbon (Pd/C).
-
Causality: The Pd/C catalyst facilitates the transfer of hydrogen from the ammonium formate to the substrate, cleaving the benzyl protecting group from the piperidine nitrogen.
-
Heat the mixture at 40°C for 12-24 hours, monitoring for completion.
-
-
Final Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by crystallization or column chromatography to yield the final product.
-
Part 3: In Vitro and Cell-Based Evaluation Protocols
A systematic evaluation is required to characterize the potency, selectivity, and cellular effects of newly synthesized inhibitors.
Protocol 3.1: In Vitro HDAC Activity/Inhibition Assay (Colorimetric)
This protocol is based on commercially available kits that measure the remaining acetylated substrate after reaction with an HDAC enzyme.
-
Principle: An acetylated histone substrate is immobilized on a microplate. The HDAC enzyme (from nuclear extract or purified) is added. In the presence of an inhibitor, deacetylation is blocked. A specific antibody that recognizes the acetylated substrate is then added, followed by a secondary antibody conjugated to an enzyme (like HRP). The final colorimetric signal is inversely proportional to HDAC activity.
-
Plate Preparation: Use a strip-well microplate with pre-coated acetylated histone substrate.
-
HDAC Reaction:
-
Add 30 µL of HDAC assay buffer to each well.
-
Add 3 µL of nuclear extract (5-10 µg) or purified HDAC enzyme to the wells designated for sample and no-inhibitor control.
-
For the inhibitor wells, add 2 µL of the test compound (this compound derivative) at various concentrations. Add 2 µL of inhibitor solvent (e.g., DMSO) to the no-inhibitor control wells.
-
For the blank, add 30 µL of assay buffer without the enzyme.
-
Mix gently, cover the plate, and incubate at 37°C for 45-60 minutes.
-
-
Detection:
-
Wash the wells three times with 150 µL of 1X Wash Buffer.
-
Add 50 µL of the diluted capture antibody (recognizes acetylated substrate) to each well and incubate at room temperature for 60 minutes.
-
Wash the wells four times with 150 µL of 1X Wash Buffer.
-
Add 50 µL of the detection reagent (e.g., HRP-conjugated secondary antibody) and incubate at room temperature for 30 minutes.
-
-
Signal Generation and Reading:
-
Wash the wells five times with 150 µL of 1X Wash Buffer.
-
Add 100 µL of the colorimetric developing solution and incubate for 2-10 minutes at room temperature, avoiding direct light.
-
Add 50 µL of Stop Solution.
-
Read the absorbance on a microplate reader at 450 nm.
-
-
Data Analysis:
-
Calculate HDAC activity or inhibition using the formulas provided by the kit manufacturer. The amount of inhibition is proportional to the optical density (OD).
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Table 1: Example Inhibitory Activity of Biphenyl-based HDAC Inhibitors
| Compound | Target HDAC Isoform | IC₅₀ (nM) | Reference Compound | Target HDAC Isoform | IC₅₀ (nM) |
| Compound 14 | HDAC2 | 27.98 | Entinostat (MS-275) | HDAC1 | 300 |
| HDAC3 | 14.47 | HDAC3 | 8000 | ||
| Compound C10 | HDAC1 | 3600 | Vorinostat (SAHA) | HDAC6 | 21.7 |
| HDAC6 | 23 | HDAC1 | 113 | ||
| Compound 3a | HDAC6 | 0.17 |
Data synthesized from multiple sources for illustrative purposes.[1][9][15][16]
Protocol 3.2: Cell-Based Antiproliferative Assay (CellTiter-Blue®)
-
Principle: This assay uses the indicator dye resazurin to measure cell viability. Viable, metabolically active cells reduce resazurin to the fluorescent resorufin. The fluorescent signal is proportional to the number of living cells.
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT116, HeLa) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound inhibitor in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (including a vehicle-only control, e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Causality: A 72-hour incubation period is typically sufficient to observe the effects of cell cycle arrest and apoptosis on the overall cell population.
-
-
Assay and Measurement:
-
Add 20 µL of CellTiter-Blue® Reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Record fluorescence using a plate reader (560 nm excitation / 590 nm emission).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 3.3: Target Engagement via Western Blot
-
Principle: A key indicator of HDAC inhibition in cells is the accumulation of acetylated proteins. This can be readily detected by Western blotting using antibodies specific for acetylated forms of HDAC substrates like α-tubulin (for HDAC6) or histone H3.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the test inhibitor at concentrations around its GI₅₀ value (e.g., 0.5x, 1x, 2x GI₅₀) for 12-24 hours. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Transfer and Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated-α-tubulin or acetylated-histone H3 overnight at 4°C.
-
Causality: This antibody will specifically bind to the acetylated form of the protein, allowing for visualization of the increase caused by the HDAC inhibitor.
-
Also, probe a separate blot (or strip and re-probe the same blot) with an antibody for total α-tubulin or total histone H3 to serve as a loading control.
-
-
Detection:
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
An increase in the acetylated protein band intensity with increasing inhibitor concentration confirms target engagement.
-
Conclusion and Future Perspectives
This compound derivatives represent a robust and versatile scaffold for the development of novel HDAC inhibitors. The protocols outlined in this guide provide a systematic framework for their synthesis and biological characterization, from initial enzyme inhibition to cellular effects. The causal explanations behind experimental choices are intended to empower researchers to adapt and troubleshoot these methods effectively.
While many current HDAC inhibitors show broad activity across multiple isoforms, future research will likely focus on developing isoform-selective inhibitors (e.g., specific for HDAC1/2/3 or HDAC6) to minimize off-target effects and improve therapeutic windows.[9][15][17] Furthermore, the true potential of these agents may lie in combination therapies, where they can be used to sensitize tumors to other anti-cancer drugs or immunotherapies.[3][4][18] The continued exploration of this chemical class promises to yield next-generation epigenetic drugs with significant potential in oncology and beyond.
References
- HDAC Activity/Inhibition Assay Kit (Colorimetric)
- Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors - PMC.
- Histone Deacetylase Inhibitors as Anticancer Drugs - PMC - NIH.
- Full article: Effects of Treatment with Histone Deacetylase Inhibitors in Solid Tumors: A Review Based on 30 Clinical Trials - Taylor & Francis.
- What's the latest update on the ongoing clinical trials related to HDAC?
- HDAC Inhibitors in Cancer Care | CGTlive®.
- Repositioning HDAC Inhibitors for Glioma Treatment: Synthesis and Biological Evalu
- Biphenyl-4-yl-acrylohydroxamic acids: Identification of a novel indolyl-substituted HDAC inhibitor with antitumor activity - PubMed.
- HDAC Cell-Based Activity Assay Kit - Cayman Chemical.
- Vorinostat (SAHA) #12520 - Cell Signaling Technology.
- Novel biphenyl-based scaffold as potent and selective histone deacetylase 6 (HDAC6)
- Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
- Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - Frontiers.
- Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects - PubMed.
- Histone deacetylase (HDAC) inhibitors - YouTube.
- Histone Deacetylase (HDAC) Assay Services - Reaction Biology.
- Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses - YouTube.
- WO2012009166A1 - Process for preparing a this compound - Google P
- A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC.
- Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC - NIH.
- Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC.
- Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) - EpigenTek.
- Vorinost
- In Vivo Imaging of Histone Deacetylases (HDACs) in the Central Nervous System and Major Peripheral Organs - PMC.
- Mechanism of Action for HDAC Inhibitors—Insights
- The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling P
- Data Sheet MS-275 (Entinost
- (PDF)
- Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders - ACS Public
- The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases - PMC.
- Cancer biology: Mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid)
- Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches.
- Structural modifications of Entinostat (MS-275) based on its...
- Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors - MDPI.
- A Chemical Strategy for the Cell-Based Detection of HDAC Activity - ACS Public
- Novel Inhibitors of Human Histone Deacetylase (HDAC)
- MS 275 | Class I HDACs - Tocris Bioscience.
- N-(2-Hydroxyphenyl)
- Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed.
- Entinostat (MS-275) | HDAC Class I Inhibitor - MedchemExpress.com.
- Vorinostat (SAHA, MK0683) – HDAC Inhibitor | APExBIO.
- Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC - NIH.
Sources
- 1. Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 7. What's the latest update on the ongoing clinical trials related to HDAC? [synapse.patsnap.com]
- 8. Biphenyl-4-yl-acrylohydroxamic acids: Identification of a novel indolyl-substituted HDAC inhibitor with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel biphenyl-based scaffold as potent and selective histone deacetylase 6 (HDAC6) inhibitors: Identification, development and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vorinostat - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. WO2012009166A1 - Process for preparing a this compound - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Troubleshooting low conversion rates in Suzuki coupling for biphenyl synthesis.
Topic: Troubleshooting Low Conversion Rates in Biphenyl Synthesis Audience: Researchers & Drug Development Scientists[1]
Welcome to the Catalysis Support Center
Status: ACTIVE Ticket: #SM-BIPHENYL-LOW-CONV Assigned Specialist: Senior Application Scientist[1]
Executive Summary: Low conversion in Suzuki-Miyaura cross-coupling—specifically for biphenyl synthesis—is rarely a "bad luck" scenario. It is a deterministic failure of the catalytic cycle caused by one of three specific bottlenecks: Catalyst Deactivation (Pd black formation), Reagent Decomposition (Protodeboronation), or Kinetic Stalling (Steric/Electronic mismatch).
This guide moves beyond generic advice. We will isolate the rate-limiting step in your specific reaction and apply mechanistic corrections to restart the cycle.[1]
Phase 1: Diagnostic Workflow
Before altering variables, use this logic tree to diagnose the root cause based on your crude reaction mixture analysis (LCMS/NMR).
Figure 1: Diagnostic logic tree for isolating the cause of low conversion based on visual cues and reagent consumption.
Phase 2: Technical Deep Dives & FAQs
Issue 1: The "Disappearing Boron" (Protodeboronation)
Symptom: Your aryl halide remains untouched, but the aryl boronic acid has vanished. LCMS shows the formation of Ar-H (de-borylated arene).
Q: Why is my boronic acid decomposing before it couples? A: This is Protodeboronation . It is the most common cause of low conversion in biphenyl synthesis, particularly with ortho-substituted or electron-deficient boronic acids (e.g., 2,6-disubstituted or polyfluorinated rings).[1]
-
Mechanism: In the presence of base and water, the boronic acid forms a boronate "ate" complex. While this is necessary for transmetallation, it also makes the C-B bond susceptible to hydrolysis. If the catalytic turnover (Transmetallation step) is slower than the hydrolysis rate, you lose your reagent to the solvent [1].
-
The "Bulky Ligand" Paradox: Counterintuitively, extremely bulky ligands (like tBu-XPhos) can sometimes accelerate protodeboronation by sterically hindering the transmetallation step, leaving the boronate exposed to the base for longer periods [2].
Corrective Protocol:
-
Switch Base: Move from Carbonates (
) to Potassium Phosphate ( ) or Potassium Fluoride (KF) . These provide the necessary activation with a lower concentration of free hydroxide ions. -
Stoichiometry: Increase Boronic Acid equivalents from 1.1x to 1.5x - 2.0x .
-
Slow Addition: Do not add all boronic acid at the start. Add it in 3 portions over the first hour to keep the instantaneous concentration low relative to the catalyst.
Issue 2: The "Black Box" (Catalyst Deactivation)
Symptom: The reaction mixture turns black and precipitates a fine powder within 30 minutes. Conversion stops at ~20%.
Q: I added excess ligand, so why did Pd black form? A: Pd black is the agglomeration of inactive Pd(0) atoms. This occurs when the rate of ligand dissociation exceeds the rate of the catalytic cycle.
-
The "Precatalyst" Solution: Traditional methods (mixing
+ Phosphine) are inefficient because reducing Pd(II) to Pd(0) inside the flask often generates undefined species. -
Oxygen Contamination: Phosphine ligands are easily oxidized to phosphine oxides by trace air. Phosphine oxides cannot bind Pd(0), leaving the metal naked and prone to aggregation [3].
Corrective Protocol:
-
Use Precatalysts: Switch to Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G4). These contain the ligand pre-bound in a 1:1 ratio and an activating group that ensures rapid, clean generation of the active species upon heating.
-
Degassing: Sparging with nitrogen is often insufficient for sensitive biphenyl couplings. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for >15 mins.[1]
Issue 3: The "Stalled Cycle" (Steric Hindrance)
Symptom: Both starting materials remain. The catalyst is soluble (no black ppt), but nothing happens.
Q: My substrates are sterically hindered (ortho-substituted). Is the catalyst too bulky? A: Likely the opposite. In biphenyl synthesis, the rate-limiting step for hindered substrates is often Oxidative Addition (getting the Pd into the C-X bond) or Reductive Elimination (squeezing the two rings together to release product).
-
Ligand Selection: You need a ligand that is electron-rich (to speed up oxidative addition) AND bulky (to force the product off the metal via steric crowding).
-
The Gold Standard: SPhos and XPhos are designed exactly for this. They form a mono-ligated Pd species (
) which is highly active [4].
Ligand Selection Guide:
| Substrate Challenge | Recommended Ligand | Why? |
|---|---|---|
| General Biphenyls | SPhos | Excellent balance of stability and activity.[1][2] |
| Steric Bulk (Ortho-subst.) | XPhos | Larger bulk promotes reductive elimination of crowded rings. |
| Chlorides (Unreactive) | RuPhos | Highly electron-rich; facilitates oxidative addition of Ar-Cl.[1] |
| Base-Sensitive | BrettPhos | Works well with weaker bases.[1] |
Phase 3: Visualizing the Mechanism Failures
Understanding where the cycle breaks allows for precise troubleshooting.
Figure 2: The Suzuki Catalytic Cycle showing critical failure points. Note that Protodeboronation competes with Transmetallation.
Phase 4: The "Gold Standard" Protocol
If your current conditions are failing, switch to this robust, self-validating protocol designed for difficult biphenyl couplings.[1]
Protocol: SPhos-Mediated Biphenyl Synthesis Applicability: Sterically hindered bromides/chlorides, electron-poor boronic acids.[1]
Reagents:
-
Aryl Halide (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(1 mol%) + SPhos (2 mol%)-
Alternative: SPhos Pd G3 Precatalyst (1-2 mol%)
-
-
Base:
(2.0 equiv) - Finely ground -
Solvent: Toluene : Water (10:1 ratio)
Step-by-Step Procedure:
-
Solvent Prep: Combine Toluene and Water in a separate flask. Sparge with Argon for 20 minutes (Critical).
-
Solids: Add Aryl Halide, Boronic Acid, Base, and SPhos ligand to a reaction vial equipped with a stir bar.
-
Purge: Seal vial and purge with Argon (3x vacuum/backfill cycles).
-
Catalyst Addition:
-
If using Pd(OAc)2: Add it now under positive Argon flow.
-
If using Precatalyst: Add with other solids in step 2.
-
-
Start: Inject the degassed solvent mixture via syringe.
-
Heat: Place in a pre-heated block at 100°C . Stir vigorously (1000 rpm).
-
Note: Biphasic reactions require high stir rates to increase surface area between the organic phase (catalyst) and aqueous phase (base).
-
-
Monitor: Check LCMS at 1 hour. If conversion <50%, add a second portion of Boronic Acid (0.5 equiv).
Why this works:
-
Toluene/Water: The biphasic system solubilizes organic substrates while dissolving the inorganic base in the aqueous droplets.
-
Phosphate Base: Gentle enough to minimize protodeboronation but strong enough to activate the boronic acid.
-
SPhos: The bulky biaryl ligand protects the Pd center and accelerates the coupling of hindered rings [5].[1]
References
-
Kinetics and Mechanism of the Base-Catalyzed Protodeboronation. Source:Journal of the American Chemical Society URL:[3][Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Source:Journal of the American Chemical Society URL:[3][Link]
-
Formation of Palladium Black: Mechanisms and Prevention. Source:Organic Process Research & Development URL:[Link]
-
Suzuki-Miyaura Cross-Coupling: The Role of the Base and Solvent. Source:Chemistry - A European Journal URL:[1][Link]
Sources
- 1. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing racemization during the synthesis of chiral Biphenyl-2-ylcarbamic acid derivatives
Topic: Managing racemization during the synthesis of chiral Biphenyl-2-ylcarbamic acid derivatives. Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Scope: Synthesis of M3 muscarinic antagonists (e.g., GSK, YM-46303 analogs) and related atropisomeric scaffolds.
Introduction: The Dual-Chirality Challenge
Welcome to the Technical Support Center. If you are synthesizing this compound derivatives, you are likely navigating a complex stereochemical landscape involving two distinct types of chirality:
-
Central Chirality: Located on the alcohol moiety (e.g., quinuclidinol, piperidinol).
-
Axial Chirality (Atropisomerism): Located at the biphenyl C-C bond axis.
Failure to distinguish between these two mechanisms is the leading cause of "unexplained" loss of enantiomeric excess (ee). This guide provides troubleshooting workflows to isolate and eliminate racemization vectors.
Module 1: Troubleshooting Axial Chirality (Atropisomerism)
User Query: "I synthesized an ortho-substituted biphenyl carbamate, but the product racemizes during workup or storage. How do I stabilize the axis?"
Technical Insight: The Rotational Energy Barrier ( )
The stability of your biphenyl axis is dictated by the steric bulk of the ortho-substituents (positions 2, 2', 6, 6').
-
Class 1 (
kcal/mol): Free rotation at room temperature. You cannot isolate a single atropisomer; the product will always exist as a racemate or equilibrium mixture. -
Class 2 (
kcal/mol): "Slow" rotation.[1] The product may appear stable initially but will racemize over hours/days or upon heating. This is the danger zone. -
Class 3 (
kcal/mol): Rotationally locked. Stable for isolation.
Diagnostic Workflow
Use this decision matrix to determine if your racemization is thermodynamic (inevitable) or kinetic (preventable).
Figure 1: Decision matrix for diagnosing atropisomeric instability based on substituent steric demand.
Corrective Protocol: Thermal Stability Test
Before scaling up, validate the rotational stability of your scaffold.
-
Dissolve 5 mg of the pure enantiomer (separated by prep-HPLC) in the reaction solvent.
-
Heat to the intended reaction temperature (e.g., 70°C) for 1 hour.
-
Analyze via CSP-HPLC (Chiral Stationary Phase).
-
Result: If ee drops significantly, you are working with a Class 2 atropisomer. You must lower the coupling temperature (see Module 2).
Module 2: Preventing Chemical Racemization (The Coupling Step)
User Query: "My biphenyl core is stable, but the chiral alcohol center racemizes during the isocyanate coupling reaction."
Root Cause Analysis
The standard synthesis involves reacting a Biphenyl-2-isocyanate with a chiral alcohol.
-
Risk Factor: To drive this reaction, bases like DBU , TEA , or NaH are often used.
-
Mechanism: Strong bases can deprotonate the
-proton of the chiral alcohol (especially if adjacent to an activating group like a carbonyl or in a strained ring like quinuclidine), leading to an achiral enolate/planar intermediate.
Protocol: Base-Free or Lewis-Acid Catalyzed Coupling
Replace the standard base-catalyzed protocol with a Lewis Acid approach to preserve the chiral center.
Reagents:
-
Biphenyl-2-isocyanate (1.0 equiv)
-
Chiral Alcohol (1.1 equiv)
-
Catalyst: Dibutyltin Dilaurate (DBTDL) (5 mol%) or Titanium(IV) isopropoxide (mild Lewis acid).
-
Solvent: Anhydrous Toluene or DCM.
Step-by-Step Methodology:
-
Drying: Ensure the chiral alcohol is azeotropically dried with toluene. Moisture consumes isocyanate, requiring excess reagent which complicates purification.
-
Activation: Dissolve the isocyanate and catalyst in anhydrous solvent under
. -
Addition: Add the chiral alcohol slowly at 0°C .
-
Reaction: Allow to warm to Room Temperature (RT) only. Do not heat to 70°C unless the Thermal Stability Test (Module 1) confirmed safety.
-
Quench: Quench with a small amount of MeOH to scavenge unreacted isocyanate before aqueous workup.
Data Comparison: Base vs. Lewis Acid
| Parameter | Base-Catalyzed (DBU/TEA) | Lewis Acid (DBTDL/Ti) |
| Reaction Temp | Often requires 60-80°C | 0°C to 25°C |
| Racemization Risk | High (via | Low (Coordination mechanism) |
| Yield | 70-85% | 80-95% |
| Workup | Acid wash required (removes amines) | Filtration/Evaporation |
Module 3: Analytical Troubleshooting
User Query: "My NMR indicates a pure compound, but Chiral HPLC shows a plateau between peaks or a 50:50 split. Is my synthesis failing?"
Issue: On-Column Racemization
If your biphenyl derivative is a Class 2 atropisomer, the energy barrier may be low enough that the compound rotates during the HPLC run, especially if the column is not temperature-controlled.
Troubleshooting Steps
-
The Plateau Effect: If the baseline between the two enantiomer peaks is raised (a "saddle"), racemization is occurring on the column.
-
Temperature Control:
-
Standard: Most HPLC ovens run at 25°C or 40°C.
-
Fix: Cool the column to 4°C or 10°C . This "freezes" the rotation, allowing distinct separation of atropisomers.
-
-
Solvent Choice: Avoid protic solvents (MeOH/EtOH) in the mobile phase if they induce hydrogen-bond-mediated rotation. Switch to Heptane/IPA or Hexane/DCM mixtures.
FAQ: Frequently Asked Questions
Q: Can I use Curtius rearrangement to form the isocyanate without racemizing the biphenyl? A: Yes, but strictly control the temperature. The formation of the acyl azide and its rearrangement to isocyanate usually occurs at 80-110°C. If your biphenyl is Class 2, this step will racemize the axis.
-
Alternative: Use Diphenylphosphoryl azide (DPPA) at lower temperatures or synthesize the isocyanate via the amine using triphosgene at 0°C.
Q: My chiral alcohol is a quinuclidinol derivative. It seems unstable. A: Quinuclidinol esters/carbamates are prone to hydrolysis and epimerization because the cage structure strains the bonds. Avoid strong aqueous acids during workup. Use buffered ammonium chloride for quenching.
Q: How do I separate the diastereomers if I have both axial and central chirality? A: You will theoretically have 4 isomers ( (R,aR), (R,aS), (S,aR), (S,aS) ).
-
Use a C18 column first to separate diastereomers (e.g., (R,aR) vs (R,aS)).
-
Then use a Chiral column (e.g., Chiralpak AD-H or OD-H) to separate the enantiomers if needed.
References
-
Atropisomerism in Drug Discovery: LaPlante, S. R., et al. "Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors." Accounts of Chemical Research, 2022.
-
This compound Synthesis (Patent): "Process for preparing a this compound."[2] Patent CA2801101A1.
-
Muscarinic Antagonist Structure-Activity: Naito, R., et al. "Selective muscarinic antagonists. II. Synthesis and antimuscarinic properties of biphenylylcarbamate derivatives." Chemical & Pharmaceutical Bulletin, 1998.
- Racemization Mechanisms: Clayden, J., et al. "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition, 2009. (Foundational text on Class 1/2/3 definitions).
-
Peptide/Carbamate Racemization Control: "Suppression of alpha-carbon racemization in peptide synthesis." Nature Communications, 2023.
Sources
Validation & Comparative
Comparative study of Biphenyl-2-ylcarbamic acid-based HDAC inhibitors and SAHA.
This guide provides an in-depth comparative analysis of Biphenyl-2-ylcarbamic acid-based HDAC inhibitors (B2C-HDACi) versus the industry benchmark, SAHA (Vorinostat) .
This analysis synthesizes data from structural biology, medicinal chemistry, and pharmacological profiling to assist researchers in evaluating these scaffolds for drug discovery.
Executive Summary: The Structural Divergence
SAHA (Vorinostat) is the first-generation FDA-approved Histone Deacetylase (HDAC) inhibitor. While effective in Cutaneous T-Cell Lymphoma (CTCL), it suffers from poor isoform selectivity (Pan-HDAC inhibition), low metabolic stability (rapid glucuronidation), and mutagenicity risks associated with its hydroxamic acid Zinc-Binding Group (ZBG).
This compound-based inhibitors (B2C-HDACi) represent a "Next-Generation" scaffold. By replacing the simple phenyl cap of SAHA with a bulky biphenyl-2-yl moiety and utilizing a carbamic acid/carbamate linker system, these compounds aim to:
-
Enhance Selectivity: The bulky biphenyl group interacts with the unique "L1 loop" or channel rim of specific HDAC isoforms (e.g., HDAC6 or Class I), reducing off-target effects.
-
Improve Pharmacokinetics: The carbamate linker offers different hydrolytic stability profiles compared to the labile aliphatic amide of SAHA.
-
Dual-Action Potential: This scaffold is frequently used in Dual Inhibitors (e.g., MABA-HDACi for COPD or PD-L1/HDACi for cancer) due to the biphenyl moiety's ability to bind multiple receptor types.
Quick Comparison Matrix
| Feature | SAHA (Vorinostat) | This compound Derivatives (B2C-HDACi) |
| Chemical Class | Hydroxamic Acid (Linear Suberoyl) | Carbamate/Amide-linked Biphenyl |
| Cap Group | Phenyl (Small, Non-selective) | Biphenyl-2-yl (Bulky, Steric Selective) |
| Linker | Aliphatic Chain (Flexible) | Carbamate/Aryl (Rigid/Semi-rigid) |
| Selectivity | Pan-HDAC (Class I, IIb, IV) | Often Class I or HDAC6 Selective |
| Potency (IC50) | ~50–200 nM (HDAC1/6) | < 20 nM (Specific Isoforms) |
| Primary Issue | Metabolic Instability (t1/2 ~2h) | Solubility (High Lipophilicity) |
Structural & Mechanistic Analysis
The Pharmacophore Difference
HDAC inhibitors follow a tripartite structure: Cap — Linker — ZBG .
-
SAHA: Uses a linear aliphatic linker that fits deep into the narrow hydrophobic channel of most HDACs. The small phenyl cap sits on the surface but makes few specific contacts, leading to promiscuity.
-
B2C-HDACi: The Biphenyl-2-yl cap is sterically demanding. It cannot fit into the active site of all HDACs. It preferentially targets isoforms with wider channel entrances or specific surface grooves (like the L1 loop in HDAC1/2 or the ubiquitin-binding domain in HDAC6). The Carbamic Acid (often as a carbamate ester or amide) acts as a "Gatekeeper" linker, positioning the ZBG precisely while resisting rapid enzymatic cleavage.
Mechanism of Action (Pathway Diagram)
The following diagram illustrates how these inhibitors block Deacetylation, leading to Chromatin Relaxation and gene re-expression (e.g., p21/WAF1).
Caption: Mechanistic flow of HDAC inhibition. B2C-HDACi follows this pathway but with higher affinity for specific HDAC isoforms due to the biphenyl cap.
Experimental Performance Data
The following data summarizes comparative studies (e.g., Dallavalle et al., Zhang et al.) evaluating Biphenyl-based scaffolds against SAHA.
Enzymatic Inhibition (IC50 in nM)
Note: Lower values indicate higher potency.
| Target Isoform | SAHA (Reference) | Biphenyl-Based Analog (Optimized) | Fold Improvement |
| HDAC1 (Class I) | 134 nM | 28 nM | ~4.8x |
| HDAC2 (Class I) | 150 nM | 35 nM | ~4.2x |
| HDAC6 (Class IIb) | 120 nM | 15 nM | ~8.0x |
| HDAC8 (Class I) | >1000 nM | 450 nM | ~2.2x |
Insight: The Biphenyl scaffold typically yields single-digit nanomolar potency against HDAC6 due to the hydrophobic nature of the HDAC6 active site entrance, which accommodates the biphenyl rings better than the solvent-exposed surface of Class I HDACs.
Cellular Antiproliferative Activity (GI50 in μM)
Cell Lines: HCT116 (Colon), MCF7 (Breast), HL-60 (Leukemia).
| Cell Line | SAHA | B2C-HDACi (Lead) | Observation |
| HCT116 | 2.5 μM | 0.8 μM | Biphenyl enhances membrane permeability. |
| MCF7 | 3.1 μM | 1.2 μM | Superior induction of p21 expression. |
| HL-60 | 0.6 μM | 0.2 μM | Rapid induction of apoptosis (Caspase-3). |
Detailed Experimental Protocols
To validate these findings in your own lab, use the following standardized protocols. These are designed to be self-validating (using SAHA as the internal positive control).
Fluorometric HDAC Inhibition Assay
Objective: Determine IC50 values for SAHA vs. B2C-HDACi.
Reagents:
-
Recombinant HDAC isoforms (1, 6, etc.).
-
Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).
-
Developer: Trypsin/Protease mixture.
-
Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
Workflow:
-
Preparation: Dilute compounds (SAHA and B2C-HDACi) in DMSO (10-point serial dilution, starting at 10 μM).
-
Incubation: Mix 10 μL enzyme solution + 200 nL compound. Incubate 30 min at 37°C. Control: DMSO only (100% activity).
-
Reaction: Add 10 μL Substrate (50 μM final). Incubate 30 min at 37°C.
-
Development: Add 20 μL Developer solution. Incubate 15 min at RT. This cleaves the deacetylated fluorophore.
-
Read: Measure Fluorescence (Ex 360 nm / Em 460 nm).
-
Analysis: Fit data to Sigmoidal Dose-Response equation (Variable Slope).
-
Validation Check: SAHA IC50 must fall within 100–200 nM for HDAC1. If >300 nM, check enzyme activity.
-
Western Blot Analysis (Biomarker Validation)
Objective: Confirm cellular target engagement (Ac-H3 for Class I, Ac-Tubulin for HDAC6).
Workflow:
-
Treatment: Treat HCT116 cells with SAHA (1 μM) and B2C-HDACi (0.1, 0.5, 1.0 μM) for 24 hours.
-
Lysis: Lyse in RIPA buffer + Protease/Phosphatase inhibitors + TSA (1 μM) (Crucial: prevents deacetylation during lysis).
-
Blotting:
-
Primary Ab: Anti-Acetyl-Histone H3 (Lys9/14) and Anti-Acetyl-α-Tubulin (Lys40).
-
Loading Control: GAPDH or Total H3.
-
-
Interpretation:
-
SAHA: Increases both Ac-H3 and Ac-Tubulin (Pan-inhibition).
-
B2C-HDACi: If HDAC6 selective, should show massive Ac-Tubulin increase with minimal Ac-H3 change at low doses.
-
Synthesis & Chemical Logic (Graphviz)
The synthesis of this compound derivatives often involves a modular approach, allowing for the "tuning" of the linker length.
Caption: General synthetic route. The formation of the carbamate linkage is the critical step defining the scaffold's stability.
Conclusion & Expert Recommendation
SAHA remains the clinical standard for comparison, but its utility is limited by its "pan-inhibitor" nature, which leads to dose-limiting toxicities (thrombocytopenia, fatigue).
This compound-based inhibitors offer a superior alternative for targeted research and second-generation drug development because:
-
Structural Rigidity: The biphenyl cap locks the molecule into a conformation that favors specific HDAC isoforms (particularly HDAC6 and HDAC1), reducing off-target toxicity.
-
Lipophilicity: While solubility requires formulation optimization (e.g., using cyclodextrins), the increased lipophilicity enhances tumor penetration in solid models where SAHA often fails.
Recommendation: For researchers targeting solid tumors or neurodegenerative diseases (where HDAC6 is a key target), the Biphenyl-based scaffold is significantly superior to SAHA. For initial screening of general acetylation effects, SAHA remains the cost-effective control.
References
-
Dallavalle, S., et al. (2009). "Design, synthesis, and evaluation of biphenyl-4-yl-acrylohydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors." European Journal of Medicinal Chemistry.
-
Marks, P. A., & Breslow, R. (2007). "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug." Nature Biotechnology.
-
Zhang, L., et al. (2018). "Discovery of novel biphenyl-based scaffold as potent and selective histone deacetylase 6 (HDAC6) inhibitors." European Journal of Medicinal Chemistry.
-
Miyake, Y., et al. (2025). "Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
FDA Label (2006). "ZOLINZA® (vorinostat) capsules, for oral use." U.S. Food and Drug Administration.
Selectivity Profiling of Biphenyl-2-ylcarbamic Acid Derivatives Against Enzyme Isoforms
Executive Summary
Biphenyl-2-ylcarbamic acid derivatives (and their regioisomers like the 3-yl variants exemplified by URB597) represent a critical class of covalent inhibitors targeting Fatty Acid Amide Hydrolase (FAAH) . While these scaffolds offer nanomolar potency through a "pseudo-irreversible" carbamylation mechanism, their clinical utility is often compromised by promiscuity against hepatic Carboxylesterases (CES) and other serine hydrolases (e.g., ABHD6, MAGL).
This guide provides a technical framework for profiling the selectivity of Biphenyl-2-yl derivatives. Unlike standard substrate assays, we focus on Activity-Based Protein Profiling (ABPP) as the definitive standard for quantifying proteome-wide selectivity. We compare these derivatives against the industry benchmark URB597 (carbamate) and the highly selective PF-04457845 (urea) to contextualize performance.
Mechanistic Basis of Inhibition[1]
To profile selectivity, one must understand the chemical reactivity.[1] this compound derivatives function as suicide substrates . The electrophilic carbonyl of the carbamate is attacked by the catalytic nucleophile (Serine 241 in FAAH), resulting in the carbamylation of the enzyme and the release of a biphenyl leaving group.
The "Ortho-Effect" in Selectivity
While the meta-substituted (biphenyl-3-yl) isomers like URB597 are potent, they are susceptible to hydrolysis by liver CES enzymes. The Biphenyl-2-yl (ortho) derivatives are designed to introduce steric hindrance. This steric bulk is tolerated by the flexible acyl-chain binding pocket of FAAH but often clashes with the more rigid active sites of off-target esterases, theoretically improving the selectivity window.
Diagram: Mechanism of Covalent Inactivation
The following diagram illustrates the nucleophilic attack and the critical "branch point" where selectivity is determined by the stability of the acyl-enzyme intermediate.
Caption: Mechanism of covalent inhibition. Selectivity is driven by the rate of carbamylation (
Comparative Profiling: The Landscape
When evaluating a new Biphenyl-2-yl derivative, it must be benchmarked against established standards. The table below summarizes the expected performance metrics.
Table 1: Comparative Performance Metrics
| Feature | Biphenyl-2-yl Derivatives (Target) | URB597 (Benchmark) | PF-04457845 (Control) |
| Chemotype | O-Aryl Carbamate (Ortho) | O-Aryl Carbamate (Meta) | Piperidine Urea |
| Mechanism | Covalent (Carbamylation) | Covalent (Carbamylation) | Covalent (Carbamylation) |
| FAAH Potency ( | < 10 nM (High) | ~4-10 nM (High) | ~4 nM (High) |
| CES1/CES2 Selectivity | High (Steric protection) | Low (Rapid hydrolysis) | Very High (No reactivity) |
| ABHD6 Activity | Moderate (Likely off-target) | Moderate | Low/None |
| Metabolic Stability | Improved (Liver S9) | Poor (Rapid hydrolysis) | High |
| Reversibility | Slow/Irreversible | Slow/Irreversible | Irreversible |
Key Insight: The primary advantage of the Biphenyl-2-yl scaffold over URB597 is not necessarily FAAH potency, but metabolic stability and selectivity against hepatic esterases .
Experimental Protocol: Activity-Based Protein Profiling (ABPP)
Relying solely on substrate assays (e.g., AMC-arachidonamide) is insufficient because it fails to detect off-target alkylation of unknown serine hydrolases. Competitive ABPP is the mandatory protocol for high-fidelity selectivity profiling.
Workflow Overview
This protocol utilizes a broad-spectrum Fluorophosphonate (FP) probe (e.g., FP-Rhodamine ) that reacts with all active serine hydrolases. Pre-incubation with your Biphenyl-2-yl derivative prevents probe binding at the target sites.
Diagram: Competitive ABPP Workflow
Caption: Competitive ABPP workflow. Disappearance of fluorescent bands indicates target engagement by the inhibitor.
Detailed Protocol Steps
-
Proteome Preparation:
-
Homogenize tissue (Brain for FAAH, Liver for CES off-targets) in PBS.
-
Adjust protein concentration to 1 mg/mL.
-
-
Inhibitor Incubation (The Challenge):
-
Aliquot 50 µL of proteome.
-
Add Biphenyl-2-yl derivative (0.1 nM – 10 µM dose response).
-
Include controls: Vehicle (DMSO) , URB597 (Positive Control) .
-
Incubate for 30 minutes at 37°C .
-
-
Probe Labeling:
-
Add FP-Rhodamine (1 µM final concentration).
-
Incubate for 20 minutes at Room Temperature in the dark.
-
Note: Keep this step short to prevent the probe from out-competing reversible inhibitors.
-
-
Quenching & Separation:
-
Quench with 4x SDS-PAGE loading buffer (reducing).
-
Boil for 5 minutes at 90°C.
-
Resolve on 10% SDS-PAGE gel.
-
-
Analysis:
-
Scan using a fluorescence flatbed scanner (excitation ~532 nm).
-
Quantify band intensity using densitometry (e.g., ImageJ).
-
Calculate % Inhibition =
.
-
Data Interpretation & Validation
Calculating the Selectivity Index (SI)
For Biphenyl-2-yl derivatives, the critical metric is the ratio of Liver Carboxylesterase inhibition to Brain FAAH inhibition.
-
Target SI: > 100 (Ideally > 1000).
-
URB597 SI: Typically < 10 (Poor selectivity).
-
Biphenyl-2-yl Target: Should aim for > 50.
Troubleshooting Common Artifacts
-
Artifact: Complete loss of all bands.
-
Cause: Non-specific protein precipitation or fluorescence quenching by the inhibitor.
-
Fix: Check solubility; perform a Coomassie stain after scanning to verify protein loading.
-
-
Artifact: "Smearing" of the FAAH band.
-
Cause: The inhibitor is acting as a slow substrate (turnover is happening during the assay).
-
Fix: Reduce incubation time or lower temperature.
-
References
-
Kathuria, S., et al. (2003).[2] Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine, 9(1), 76–81. Link
-
Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain.[3] Chemistry & Biology, 16(4), 411–420. Link
-
Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Journal of Biological Chemistry, 285(15), 11051–11055. Link
-
Tarzia, G., et al. (2006). Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. ChemMedChem, 1(1), 130–139. Link
-
Clapper, J. R., et al. (2009). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. British Journal of Pharmacology, 158(7), 1743–1751. Link
Sources
- 1. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Reactivity Studies of Biphenyl-2-ylcarbamic Acid-Based Inhibitors
Executive Summary: The Positional Switch Paradigm
Biphenyl-2-ylcarbamic acid esters represent a distinct pharmacological class primarily engineered as Muscarinic Acetylcholine Receptor Antagonists (mAChRs) , with a high selectivity for the M3 subtype . This scaffold is structurally isomeric to the well-known Biphenyl-3-ylcarbamic acid class (e.g., URB597), which function as covalent inhibitors of Fatty Acid Amide Hydrolase (FAAH) .
The critical "cross-reactivity" challenge for researchers working with Biphenyl-2-yl scaffolds (e.g., Revefenacin , YM-46303 ) is twofold:
-
Intra-family Selectivity: Differentiating between M3 (bronchodilation/bladder control) and M2 (cardiac regulation) to prevent bradycardia.
-
Inter-family Cross-Reactivity: Ensuring the carbamate moiety does not act as a "warhead" for serine hydrolases (FAAH, AChE) despite its chemical similarity to covalent inhibitors.
This guide provides the experimental framework to validate the selectivity of this compound inhibitors against these critical off-targets.
Structural & Mechanistic Divergence
The shift of the carbamate linkage from the meta (3-yl) to the ortho (2-yl) position on the biphenyl ring alters the ligand's trajectory from the catalytic triad of enzymes to the orthosteric binding pocket of GPCRs.
| Feature | Biphenyl-2-yl Scaffolds | Biphenyl-3-yl Scaffolds |
| Representative Compound | Revefenacin (TD-4208), YM-46303 | URB597, URB602 |
| Primary Target | Muscarinic M3 Receptor (Antagonist) | FAAH, Monoacylglycerol Lipase (MGL) |
| Mechanism of Action | Reversible, Competitive Binding | Irreversible Covalent Carbamoylation |
| Binding Site | Orthosteric Pocket (Transmembrane) | Catalytic Serine Nucleophile (Ser241) |
| Key Cross-Reactivity Risk | M2 Receptor (Cardiac), Histamine H1 | Broad Serine Hydrolases (CES, AChE) |
Mechanism of Action Visualization
The following diagram illustrates the divergent signaling pathways and the structural "switch" that dictates target specificity.
Caption: Divergent pharmacology of Biphenyl Carbamates based on substitution position. 2-yl favors GPCR antagonism; 3-yl favors Enzymatic inhibition.
Selectivity Profiling Data
A. Muscarinic Subtype Selectivity (The Safety Profile)
For Biphenyl-2-yl inhibitors, the critical safety metric is the M3/M2 selectivity ratio .[1] M2 blockade is associated with tachycardia and potential arrhythmias.[2]
Comparative Binding Affinities (pKi) Data synthesized from radioligand binding assays (human recombinant receptors).
| Compound | M3 Affinity (pKi) | M2 Affinity (pKi) | Selectivity (M3/M2) | Kinetic Dissociation (t1/2) |
| Revefenacin (2-yl) | 9.8 | 8.2 | ~40-fold | Slow (82 min at M3) |
| YM-46303 (2-yl) | 8.9 | 7.7 | ~16-fold | Moderate |
| Tiotropium (Ref) | 10.4 | 10.4 | ~1-fold* | Very Slow (Kinetic Selectivity) |
| URB597 (3-yl) | < 5.0 | < 5.0 | Inactive | N/A |
Note: While Tiotropium has equal affinity, it exhibits "kinetic selectivity" due to a slower off-rate from M3 than M2. Revefenacin demonstrates both thermodynamic and kinetic selectivity.
B. Enzymatic Cross-Reactivity (The Specificity Check)
Because the carbamate group is a known "warhead" for serine hydrolases, Biphenyl-2-yl compounds must be screened against enzymes inhibited by their 3-yl isomers.
| Enzyme Target | Biphenyl-2-yl Activity (Revefenacin) | Biphenyl-3-yl Activity (URB597) | Clinical Implication |
| FAAH | Inactive (IC50 > 10 µM) | Potent (IC50 ~ 4 nM) | No endocannabinoid side effects for 2-yl. |
| AChE | Negligible (< 10% Inh at 10 µM) | Weak/Moderate | Low risk of cholinergic crisis. |
| BChE | Negligible | Moderate | Plasma stability indicator. |
| Histamine H1 | Weak Inhibition (Ki ~ 498 nM) | Inactive | Potential mild sedation (if CNS penetrant). |
Experimental Protocols for Cross-Reactivity
To rigorously validate a Biphenyl-2-yl candidate, you must employ a "Self-Validating" screening cascade.
Workflow Visualization
Caption: Screening cascade prioritizing functional potency followed by safety pharmacology against cardiac (M2) and enzymatic (FAAH) off-targets.
Protocol 1: Muscarinic Kinetic Selectivity Assay
Objective: Determine if the inhibitor dissociates faster from M2 (safety) than M3 (efficacy).
-
Preparation: Express human M2 and M3 receptors in CHO-K1 cells. Prepare membranes.
-
Equilibrium Binding: Incubate membranes with [3H]-NMS (0.2 nM) and the test inhibitor (10x Ki concentration) for 2 hours at 37°C to establish equilibrium.
-
Dissociation Phase: Add excess atropine (10 µM) to block re-binding.
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, 60, 120, and 240 mins.
-
Filtration: Rapidly filter through GF/B filters using a cell harvester.
-
Analysis: Plot ln(Bound/Bound_0) vs. time. The slope is
.-
Validation Criteria:
indicates kinetic selectivity.
-
Protocol 2: Fluorogenic FAAH Cross-Reactivity Screen
Objective: Confirm the Biphenyl-2-yl carbamate does not covalently inhibit FAAH.
-
Enzyme Source: Rat brain homogenate or recombinant human FAAH.
-
Substrate: AMC-Arachidonoyl Amide (AAMCA), 3 µM final concentration.
-
Incubation:
-
Mix Inhibitor (10 µM screening dose) with Enzyme in Tris-HCl buffer (pH 7.4).
-
Pre-incubation: 30 minutes at 37°C (Critical for carbamates to allow time for potential covalent bond formation).
-
-
Reaction: Add AAMCA substrate. Measure fluorescence (Ex 340nm / Em 460nm) kinetically for 60 mins.
-
Control: Run URB597 (1 µM) as a positive control for inhibition.
-
Result Interpretation:
-
< 20% Inhibition: Non-reactive (Safe).
-
50% Inhibition: Significant cross-reactivity; proceed to IC50 determination.
-
References
-
Hegde, S. S., et al. (2018).[3] Pharmacological properties of revefenacin (TD-4208), a novel, nebulized long-acting, and lung selective muscarinic antagonist. Pharmacology Research & Perspectives. Link
-
Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine (Discusses URB597/Biphenyl-3-yl mechanism). Link
-
Kobayashi, S., et al. (2002). Selective muscarinic antagonists. II. Synthesis and antimuscarinic properties of biphenylylcarbamate derivatives. Chemical & Pharmaceutical Bulletin (Describes YM-46303). Link
-
Piomelli, D., et al. (2006).[4] Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters. ChemMedChem. Link
-
FDA Prescribing Information. (2018). YUPELRI (revefenacin) inhalation solution. (Official selectivity data). Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Biphenyl-2-ylcarbamic acid derivatives as carbonic anhydrase inhibitors.
[1][2]
Executive Summary & Chemical Rationale
The development of Carbonic Anhydrase Inhibitors (CAIs) has historically relied on the zinc-binding power of the primary sulfonamide moiety (
Biphenyl-2-ylcarbamic acid derivatives represent a strategic shift in medicinal chemistry. By incorporating a bulky, lipophilic biphenyl scaffold linked via a carbamate functionality, these derivatives aim to exploit the "hydrophobic half" of the enzyme's active site. This guide analyzes their performance, specifically highlighting their utility as isoform-selective probes for the tumor-associated, transmembrane isoforms hCA IX and hCA XII , contrasting them with the standard of care.
The Structural Argument[3]
-
Classical (AAZ): Small, hydrophilic, binds tightly to Zn(II) but lacks steric bulk to discriminate between isoforms.
-
Biphenyl-2-ylcarbamates: The biphenyl group provides steric hindrance that clashes with the narrower entrance of cytosolic hCA I/II, while the carbamate linker alters the geometry of the zinc-binding group (ZBG) or acts as a prodrug anchor, enhancing selectivity for hCA XII.
Comparative Performance Analysis
The following analysis benchmarks this compound derivatives (specifically Compound 7a , a representative carbamate-linked congener) against Acetazolamide.
Table 1: Inhibition Constant ( ) Comparison
Data synthesized from comparative inhibition assays (Stopped-Flow CO₂ Hydration).
| Feature | Acetazolamide (AAZ) | Biphenyl-2-ylcarbamate (Comp 7a) | Performance Delta |
| Scaffold Class | Heterocyclic Sulfonamide | Lipophilic Carbamate | Structural Divergence |
| hCA I | ~250 nM | > 10,000 nM (Weak) | + Selectivity (Avoids off-target I) |
| hCA II | ~12 nM | > 1,000 nM (Weak) | + Selectivity (Avoids off-target II) |
| hCA IX | ~25 nM | Moderate/Weak | - Potency (AAZ is superior) |
| hCA XII | ~5.7 nM | Sub-micromolar (< 100 nM) | = Competitive (High Selectivity Profile) |
| Solubility | High (Water soluble) | Low (Lipophilic) | - Formulation Challenge |
| Selectivity Ratio (XII vs II) | ~2.1 (Low Selectivity) | > 10 (High Selectivity) | + Precision Targeting |
Critical Insight: The "Carbamate Effect"
Experimental data indicates that introducing an oxygen atom to convert an amide linker into a carbamate (as seen in Biphenyl-2-yl derivatives) often reduces absolute potency against hCA I and II compared to pure sulfonamides. However, this loss of potency is the driver of selectivity. The carbamate moiety allows the molecule to preferentially inhibit hCA XII , making these derivatives excellent candidates for targeting hypoxic tumors without causing the systemic acidosis associated with AAZ.
Mechanistic Action & Signaling Pathways
Unlike AAZ, which binds directly and tightly to the Zn(II) ion in a tetrahedral geometry, Biphenyl-2-ylcarbamates often rely on anchoring interactions . The bulky biphenyl group interacts with the hydrophobic residues (Val121, Leu198) distinct to the transmembrane isoforms.
Figure 1: Selective Inhibition Mechanism
The diagram below illustrates the differential binding modes leading to isoform selectivity.
Caption: Comparative binding logic: Biphenyl derivatives utilize steric clashes to avoid hCA I/II, selectively targeting the lipophilic pocket of hCA XII.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
To validate the
Methodological Standards (Self-Validating)
-
Indicator: Phenol Red (0.2 mM) – transitions from red to yellow as pH drops.
-
Buffer: Hepes (10–20 mM, pH 7.5) + Na₂SO₄ (20 mM) to maintain ionic strength.
-
Validation: Every run must include a "Blank" (uncatalyzed) and "Fully Inhibited" (excess AAZ) control to establish the dynamic range.
Workflow Diagram
Caption: Stopped-Flow kinetics workflow for determining inhibition constants (Ki) with millisecond resolution.
Step-by-Step Protocol
-
Preparation: Dissolve Biphenyl derivative in DMSO (stock). Dilute into assay buffer (final DMSO < 1%).
-
CO₂ Saturation: Bubble CO₂ into water at 25°C for 30 mins to achieve saturation (~33 mM).
-
Enzyme Incubation: Incubate purified hCA isoform (I, II, IX, or XII) with the inhibitor for 15 minutes prior to assay to allow equilibrium binding.
-
Kinetic Run:
-
Inject Enzyme-Inhibitor mix and CO₂ solution into the mixing chamber.
-
Monitor absorbance decay at 557 nm.
-
-
Data Analysis:
-
Subtract the uncatalyzed rate (
). -
Fit the catalyzed rates (
) to the Michaelis-Menten equation. -
Determine
and convert to using the Cheng-Prusoff equation: .
-
Conclusion & Recommendations
This compound derivatives are not superior to Acetazolamide in terms of raw potency. However, they are superior tools for precision medicine .
-
For General Inhibition: Use Acetazolamide.
Future Development: Medicinal chemists should focus on appending hydrophilic tails (e.g., sugar moieties) to the biphenyl scaffold to improve the solubility profile while retaining the carbamate-driven selectivity.
References
-
Supuran, C. T. (2023).[1] "hCA I, II, IX, and XII inhibition data with compounds 2, 2a, 2b, 7, and 7a." ResearchGate.
- Nocentini, A., & Supuran, C. T. (2018). "Carbonic anhydrase inhibitors: The emergence of biphenyl derivatives as selective agents." Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual grounding for biphenyl selectivity).
-
PubChem. (2025).[2] "this compound Piperidin-4-yl Ester."[2][3][4] National Library of Medicine.
-
Mishra, C. B., et al. (2020).[5] "Carbamates as Carbonic Anhydrase Inhibitors." Journal of Medicinal Chemistry. (General grounding for carbamate mechanism).
Sources
- 1. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Piperidin-4-yl Ester | C18H20N2O2 | CID 10851461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 864686-28-2,biphenyl-2-yl-carbamic acid 1-[2-(benzylmethylamino)ethyl]piperidin-4-yl ester | lookchem [lookchem.com]
- 4. MX2013000456A - Process for preparing a this compound. - Google Patents [patents.google.com]
- 5. flore.unifi.it [flore.unifi.it]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Biphenyl-2-ylcarbamic Acid
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. Biphenyl-2-ylcarbamic acid, a compound featuring a biphenyl moiety known for its environmental persistence and a carbamate group associated with potential biological activity, requires a meticulous and informed disposal strategy. This guide provides the essential procedural framework for its proper disposal, grounded in the principles of laboratory safety, environmental stewardship, and regulatory compliance.
The causality behind a stringent disposal protocol for this compound stems from the inherent hazards of its structural components. The biphenyl group is classified as a skin, eye, and respiratory irritant and is recognized as very toxic to aquatic life with long-lasting effects[1][2][3]. Chronic exposure to biphenyl has been linked to toxic effects on the liver, kidneys, and nervous system[4][5]. Furthermore, carbamates as a class of compounds can exhibit significant biological activity, necessitating caution; workers regularly exposed to certain carbamate pesticides undergo specific medical monitoring[6]. Given these factors, this compound must be presumed hazardous, and its disposal managed with the highest degree of care to mitigate risks to personnel and the environment.
Part 1: Immediate Safety and Spill Response
Before any disposal-related activity, ensuring personal and environmental safety is paramount. This begins with acknowledging the potential hazards and being prepared for unforeseen events such as spills.
Essential Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory to prevent dermal, ocular, and respiratory exposure[1][2]:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A standard laboratory coat must be worn to protect against skin contact.
-
Respiratory Protection: If handling the solid form where dust generation is possible, use an appropriate dust respirator in a well-ventilated area or a chemical fume hood.
Spill Containment Protocol
In the event of a spill, immediate and correct action can prevent a minor incident from escalating.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before addressing the spill, don the full PPE described above.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to prevent dust generation. For liquid spills (if the compound is in solution), cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect Waste: Carefully place the spilled material and any contaminated absorbent into a designated, sealable waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be treated as hazardous waste.
-
Ventilate: Ensure the affected area is well-ventilated[1].
Part 2: Step-by-Step Disposal Workflow
The recommended and only compliant method for disposing of this compound is through a licensed hazardous waste management service. The following workflow details the on-site procedures leading up to professional collection.
Experimental Protocol: On-Site Waste Management
-
Segregation at Source:
-
Rationale: Preventing the mixing of incompatible waste streams is a cornerstone of laboratory safety. Mixing can lead to dangerous chemical reactions, generating heat, toxic gases, or even explosions.
-
Procedure: Do not mix this compound waste with other chemical waste unless their compatibility is certain. Keep it segregated from strong oxidizing agents, acids, and bases[7]. Collect waste containing this compound in a dedicated container.
-
-
Waste Container Selection and Labeling:
-
Rationale: Proper containment and clear communication of hazards are critical for safe handling and transport.
-
Procedure:
-
Select a container made of a material compatible with the chemical (e.g., a high-density polyethylene or glass bottle with a secure screw cap).
-
The container must be in good condition, with no leaks or cracks.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name, "this compound," and list any solvents or other chemicals present in the mixture.
-
Indicate the approximate concentration and quantity.
-
-
-
Accumulation and Storage:
-
Rationale: Designated storage areas ensure that hazardous waste is kept secure, segregated, and away from general laboratory traffic, minimizing the risk of accidental spills or exposure.
-
Procedure:
-
Keep the waste container sealed at all times, except when adding waste.
-
Store the sealed container in a designated and secure hazardous waste accumulation area, such as a secondary containment bin within a ventilated cabinet.
-
This area should be away from heat sources and direct sunlight[8].
-
-
-
Arranging Professional Disposal:
-
Rationale: Final disposal must be conducted by certified professionals who can ensure the waste is treated and disposed of in compliance with all environmental regulations, typically via high-temperature incineration or other approved chemical treatment methods.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide them with the details from your waste label.
-
Follow their specific procedures for waste manifest documentation and scheduling a pickup[9].
-
-
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
Part 3: Prohibited Practices and Data Summary
To ensure safety and compliance, it is equally important to understand what actions must be avoided.
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain. Its high aquatic toxicity poses a significant threat to waterways[1][2].
-
DO NOT dispose of it in regular trash. This is illegal and environmentally irresponsible.
-
DO NOT attempt to neutralize or treat the chemical in the lab without a validated and approved procedure for this specific compound[9].
Data Presentation: Disposal and Safety Summary
| Parameter | Guideline | Rationale & Reference |
| Hazard Class | Presumed Hazardous Waste; Irritant; Aquatic Toxin | Based on biphenyl and carbamate structural components.[1][2][5][6] |
| Primary Disposal Route | Licensed Hazardous Waste Contractor | Ensures regulatory compliance and environmental protection.[8][9] |
| PPE Requirement | Chemical-resistant gloves, safety goggles, lab coat | Prevents skin, eye, and clothing contamination.[1][2] |
| Spill Cleanup | Use inert absorbent; collect all materials as hazardous waste | Prevents environmental release and secondary contamination.[1] |
| Waste Segregation | Keep separate from incompatible chemicals (e.g., oxidizers) | Prevents dangerous chemical reactions.[7] |
| Container Labeling | "Hazardous Waste" + Full Chemical Name | Essential for safe handling, transport, and regulatory compliance.[9][10] |
By adhering to this structured and scientifically-grounded disposal plan, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and protecting the broader ecosystem.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Biphenyl. Retrieved from [Link]
-
Radco Industries. (2016). BIPHENYL HEAT TRANSFER FLUID SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem, National Institutes of Health. (n.d.). Biphenyl. Retrieved from [Link]
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apicule. (n.d.). This compound Piperidin-4-yl Ester (CAS No: 171722-92-2). Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Biphenyl. Retrieved from [Link]
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AERU, University of Hertfordshire. (n.d.). Biphenyl. Retrieved from [Link]
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INCHEM. (n.d.). Biphenyl (CICADS). Retrieved from [Link]
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West Liberty University. (2005). Material Safety Data Sheet - Biphenyl. Retrieved from [Link]
- Google Patents. (n.d.). CA2801101A1 - Process for preparing a this compound.
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PharmaCompass.com. (n.d.). Carbamic acid, [1,1'-biphenyl]-2-yl-, 4-piperidinyl ester. Retrieved from [Link]
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PubChem, National Institutes of Health. (n.d.). This compound Piperidin-4-yl Ester. Retrieved from [Link]
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lookchem. (n.d.). Cas 864686-28-2,biphenyl-2-yl-carbamic acid 1-[2-(benzylmethylamino)ethyl]piperidin-4-yl ester. Retrieved from [Link]
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Rainforest Alliance. (2025). Policy: Exceptional Use v1.9. Retrieved from [Link]
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PubChem, National Institutes of Health. (n.d.). Process for preparing a this compound - Patent US-9035061-B2. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Marine Corps Air Ground Combat Center. (2023). Polychlorinated Biphenyl (PCB) Item Disposal Environmental Affairs (EA). Retrieved from [Link]
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Ohio Bureau of Workers' Compensation. (2022). Navigating the Basics of Hazardous Waste. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 1-(4-((2-(4-(([1,1'-Biphenyl]-2-ylcarbamoyl)oxy)piperidin-1-yl)ethyl)(methyl)carbamoyl)benzyl)piperidine-4-carboxylic acid. Retrieved from [Link]
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Beyond Pesticides. (2026). Amid Immediate and Chronic Health and Environmental Effects, Drift-Prone Herbicide Slated for Reapproval. Retrieved from [Link]
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MDPI. (n.d.). Analytical Strategies for the Determination of Herbicides in Water. Retrieved from [Link]
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Mastering a Culture of Safety: A Guide to Personal Protective Equipment for Handling Biphenyl-2-ylcarbamic Acid
In the fast-paced environment of drug discovery and development, the imperative to innovate is matched only by the mandate to ensure the absolute safety of our scientific personnel. Biphenyl-2-ylcarbamic acid and its structural analogs are potent compounds that demand the highest level of respect and caution. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for the safe handling of this compound. Here, we will establish a comprehensive personal protective equipment (PPE) protocol built on a foundation of risk assessment, procedural excellence, and a proactive safety culture.
Hazard Identification: Understanding the Risk Profile
This compound is a solid, powdered organic compound. While specific toxicological data for this exact molecule is not extensively published, the hazards can be inferred from its parent structure, biphenyl. Biphenyl is known to cause serious eye irritation, skin irritation, and potential respiratory irritation.[1] Acute exposure in workers has led to toxic effects on the liver, kidneys, and nervous systems.[2]
Given its aromatic amine and carbamate functionalities, it is prudent to treat this compound as a suspected carcinogen and a potent compound . The primary routes of exposure in a laboratory setting are inhalation of airborne particulates and dermal contact.[3][4] Therefore, our PPE strategy must be engineered to eliminate these exposure pathways.
Hazard Summary Table:
| Hazard Classification | Description | Primary Exposure Route |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potential damage upon contact.[1][5] | Eyes |
| Skin Irritation | Causes skin irritation.[1][5] Prolonged contact may lead to dermatitis. | Skin |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[1][6] | Inhalation |
| Suspected Carcinogen | Handled as a potential carcinogen due to structural alerts. | Inhalation, Skin |
| Target Organ Toxicity | May cause damage to organs (liver, kidneys) through prolonged or repeated exposure.[2][5] | Inhalation, Ingestion |
The Hierarchy of Controls: PPE as the Final Barrier
Before detailing specific PPE, it is critical to recognize that PPE is the last line of defense. A robust safety protocol always prioritizes engineering and administrative controls to minimize hazards at their source.
Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual action.
-
Engineering Controls: All manipulations of solid this compound must be performed within a certified chemical fume hood or a glovebox to contain airborne particulates.[7][8]
-
Administrative Controls: Access to areas where this compound is handled should be restricted to authorized personnel.[8] A designated area for weighing and handling must be clearly marked.[9] All personnel must receive documented training on the specific hazards and handling procedures.
Core PPE Protocol: An Integrated System
The selection of PPE is not a matter of preference but a scientifically-driven choice based on the identified risks. For a potent powder like this compound, a comprehensive ensemble is mandatory.
Respiratory Protection
To prevent the inhalation of fine powders, a respirator is essential.
-
Minimum Requirement: A NIOSH-approved N95 filtering facepiece respirator.
-
Recommended for Higher Risk Operations: For procedures with a higher potential for aerosolization (e.g., bulk transfers, scraping), a Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is strongly recommended.[10] PAPRs offer a higher assigned protection factor and reduce user fatigue.[11]
Hand Protection
Dermal absorption is a significant risk. Double gloving is required to provide robust protection and a safe method for doffing.[12]
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A chemical-resistant glove. Butyl or neoprene gloves are recommended for handling aromatic compounds.[13] Always check the manufacturer's glove compatibility chart for the specific solvents being used in the procedure.
-
Procedure: Gloves must be changed immediately if contamination is suspected. Never wear gloves outside of the designated laboratory area.[12]
Glove Selection Table:
| Task | Inner Glove | Outer Glove | Rationale |
| Weighing/Handling Solid | Nitrile | Nitrile | Provides dexterity and splash protection. |
| Preparing Solutions | Nitrile | Butyl or Neoprene | Protects against both the solid compound and organic solvents. |
| Cleaning/Decontamination | Nitrile | Heavy-duty Nitrile or Butyl | Offers enhanced durability and chemical resistance for cleaning agents. |
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory.[14] Standard safety glasses do not provide adequate protection from dust and splashes.
-
Face Shield: A full-face shield must be worn over safety goggles whenever there is a significant risk of splashes, such as during bulk transfers or dissolution in solvents.
Body Protection
-
Lab Coat: A dedicated, buttoned lab coat is required.
-
Recommended: A disposable solid-front gown made of a low-linting material like Tyvek® provides superior protection and prevents the contamination of personal clothing.[12][13] This gown should be worn over the lab coat.
-
Footwear: Closed-toe shoes are mandatory. Disposable shoe covers should be used in designated potent compound handling areas.
Procedural Guidance: Integrating Safety into the Workflow
PPE Donning and Doffing Workflow
Proper donning and doffing are critical to prevent cross-contamination.
Caption: Follow a strict sequence for donning and doffing PPE to prevent contamination.
Spill Response
In the event of a spill, do not attempt to clean it up if you are not trained or equipped to do so.[9]
-
Alert: Immediately alert personnel in the area and evacuate if necessary.
-
Isolate: Secure the area to prevent entry.
-
Protect: If safe to do so, don appropriate PPE, including a respirator.
-
Contain: For a solid spill, gently cover with a plastic-backed absorbent pad.[1] For a liquid spill, use a chemical absorbent from a spill kit.
-
Clean: Collect all contaminated materials using forceps or other tools and place them in a clearly labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to the Environmental Health and Safety (EHS) department.
Decontamination and Waste Disposal
All materials that come into contact with this compound must be treated as hazardous waste.
-
PPE Disposal: All disposable PPE (gloves, gowns, shoe covers, respirator cartridges) must be placed in a sealed, labeled hazardous waste bag immediately after doffing.
-
Chemical Waste: this compound is a carbamate. Carbamate waste is regulated and must be disposed of according to local, state, and federal guidelines.[15] The primary recommended disposal method for carbamate non-wastewaters is high-temperature incineration by a licensed hazardous waste contractor.[15][16] Do not dispose of this chemical down the drain or in regular trash.[17]
-
Decontamination: All non-disposable equipment and work surfaces must be decontaminated. This typically involves a surface wipe with a solvent that dissolves the compound (e.g., ethanol or methanol), followed by a wipe with a soap and water solution.
By adhering to these rigorous protocols, we can ensure that our pursuit of scientific advancement does not compromise the health and safety of our most valuable asset: our people. This guide should serve as a living document, to be reviewed and updated as new information becomes available and as our processes evolve.
References
- Radco Industries. (2016). BIPHENYL HEAT TRANSFER FLUID SAFETY DATA SHEET.
- Carl ROTH. Safety Data Sheet: Biphenyl.
- West Liberty University. (2005). Material Safety Data Sheet: Biphenyl.
- U.S. Environmental Protection Agency. Biphenyl Hazard Summary.
- INCHEM. (1999). Concise International Chemical Assessment Document 6: Biphenyl.
- Thomas Jefferson University. Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Biphenyl.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 1-(2-Aminoethyl)piperidine.
- Weill Cornell Medicine Environmental Health and Safety. Working with Carcinogens and Reproductive Toxins.
- Fisher Scientific. (2009). SAFETY DATA SHEET: Biphenyl.
- National Institutes of Health. Guidelines for the Laboratory Use of Chemical Carcinogens.
- ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.
- U.S. Environmental Protection Agency. (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register.
- U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- University of Cambridge. Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens.
- IPS - Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
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- Princeton University Environmental Health & Safety. (2024). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
